3-Phenoxyazetidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSCNJYDEAUDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594836 | |
| Record name | 3-Phenoxyazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301335-39-7 | |
| Record name | 3-Phenoxyazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxyazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-phenoxyazetidine hydrochloride, a key building block in the development of various pharmaceutical agents. The document details the core synthetic pathways, provides in-depth experimental protocols, and presents quantitative data to facilitate laboratory application and optimization.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to introduce unique three-dimensional structures into drug candidates. Specifically, 3-substituted azetidines, such as 3-phenoxyazetidine, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. This guide focuses on the most prevalent and efficient methods for the synthesis of this compound, primarily starting from the commercially available 1-Boc-3-hydroxyazetidine.
Two principal synthetic strategies are discussed: the direct conversion via the Mitsunobu reaction and a two-step approach involving the formation of a sulfonate ester intermediate followed by nucleophilic substitution. A third, alternative route commencing from 1-benzhydryl-3-azetidinol is also presented.
Core Synthetic Pathways
The synthesis of this compound predominantly begins with the N-Boc protected 3-hydroxyazetidine. The bulky tert-butyloxycarbonyl (Boc) protecting group serves to prevent unwanted side reactions at the nitrogen atom during the ether formation step. The final step in all pathways is the acidic deprotection of the Boc group to yield the desired hydrochloride salt.
Pathway 1: The Mitsunobu Reaction
The Mitsunobu reaction offers a direct method for the conversion of the hydroxyl group of 1-Boc-3-hydroxyazetidine to the corresponding phenoxy ether with an inversion of stereochemistry.[1] This reaction is facilitated by the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Caption: Mitsunobu reaction pathway for the synthesis of this compound.
Pathway 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester
An alternative and often high-yielding approach involves a two-step sequence. First, the hydroxyl group of 1-Boc-3-hydroxyazetidine is activated by converting it into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with sodium phenoxide.
Caption: Two-step nucleophilic substitution pathway via a sulfonate ester.
Alternative Pathway: From 1-Benzhydryl-3-azetidinol
An alternative starting material is 1-benzhydryl-3-azetidinol. The synthesis follows a similar logic to Pathway 2, where the hydroxyl group is first activated, for instance, by mesylation. This is followed by nucleophilic substitution with sodium phenoxide. The benzhydryl protecting group is then removed via hydrogenation to yield the final product.
Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of this compound.
Protocol for Mitsunobu Reaction (Pathway 1)
Step 1: Synthesis of N-Boc-3-phenoxyazetidine
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), add triphenylphosphine (1.5 eq.).[1]
-
Cool the mixture to 0 °C using an ice bath.[1]
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise, maintaining the temperature at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate N-Boc-3-phenoxyazetidine.
Step 2: Synthesis of this compound (Boc Deprotection)
-
Dissolve the purified N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4 M solution of HCl in dioxane (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white solid.
Protocol for Two-Step Nucleophilic Substitution (Pathway 2)
Step 1: Synthesis of 1-Boc-3-mesyloxyazetidine
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC indicates completion.
-
Perform an aqueous work-up to remove the base and salts.
-
Dry the organic layer and concentrate to yield 1-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-3-phenoxyazetidine
-
In a separate flask, add phenol (1.2 eq.) to a suspension of a base like potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add the 1-Boc-3-mesyloxyazetidine (1.0 eq.) from the previous step to the phenoxide mixture.
-
Heat the reaction mixture to 80 °C and stir until the substitution is complete (typically 12-24 hours), as monitored by TLC.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound (Boc Deprotection)
Follow the deprotection protocol described in Pathway 1, Step 2.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps. Yields and reaction times are representative and can vary based on scale and specific reaction conditions.
Table 1: Comparison of Ether Formation Reactions
| Parameter | Mitsunobu Reaction | Nucleophilic Substitution (via Mesylate) |
| Starting Material | 1-Boc-3-hydroxyazetidine | 1-Boc-3-mesyloxyazetidine |
| Reagents | Phenol, PPh₃, DIAD/DEAD | Phenol, K₂CO₃ |
| Solvent | THF | DMF |
| Temperature | 0 °C to Room Temperature | 80 °C |
| Typical Reaction Time | 6-8 hours | 12-24 hours |
| Reported Yield Range | 60-85% | 75-95% |
| Key Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Mesylate salts |
Table 2: Boc Deprotection
| Parameter | Value |
| Starting Material | N-Boc-3-phenoxyazetidine |
| Reagent | 4 M HCl in Dioxane |
| Solvent | Dioxane |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Reported Yield Range | >95% (often quantitative) |
| Product Form | Hydrochloride salt (white solid) |
Table 3: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm) ~9.6 (br s, 2H, NH₂⁺), 7.3-7.4 (m, 2H, Ar-H), 7.0 (t, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 5.0-5.1 (m, 1H, CH-O), 4.2-4.4 (m, 2H, CH₂), 4.0-4.2 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm) ~157 (Ar-C-O), 130 (Ar-CH), 122 (Ar-CH), 116 (Ar-CH), 70 (CH-O), 48 (CH₂) |
| Mass Spectrometry | [M+H]⁺ calculated for C₉H₁₁NO: 150.08; found ~150.1 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for the Mitsunobu reaction and final deprotection.
Caption: Experimental workflow for the two-step nucleophilic substitution pathway.
Conclusion
The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the Mitsunobu reaction and the two-step nucleophilic substitution will depend on factors such as desired yield, scalability, and the availability of reagents. The Mitsunobu reaction offers a more direct approach, while the sulfonate ester pathway often provides higher yields and avoids the use of phosphorus-based reagents which can sometimes complicate purification. Both pathways culminate in a straightforward and high-yielding deprotection step to afford the final hydrochloride salt. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for drug discovery and development.
References
An In-depth Technical Guide to 3-Phenoxyazetidine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyazetidine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents. The incorporation of a phenoxy group at the 3-position introduces aromaticity and potential for various intermolecular interactions, making it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in the field of drug development.
Chemical Structure and Properties
The chemical structure of this compound combines the rigid azetidine ring with a flexible phenoxy substituent. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes known information and predicted values based on its structure.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂ClNO | - |
| Molecular Weight | 185.65 g/mol | - |
| CAS Number | 17409-77-5 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water, methanol, DMSO (Predicted) | Structural Analogy |
| pKa (of the amine) | 8.5 - 9.5 (Estimated) | Structural Analogy |
| LogP (for free base) | 1.3 (Predicted) | ALOGPS |
Spectral Data (Predicted)
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¹H NMR (in D₂O):
-
Aromatic protons (phenyl group): δ 6.9-7.4 ppm (multiplet, 5H)
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Azetidine ring protons (CH attached to oxygen): δ 4.8-5.0 ppm (multiplet, 1H)
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Azetidine ring protons (CH₂ adjacent to nitrogen): δ 3.8-4.2 ppm (multiplet, 4H)
-
-
¹³C NMR (in D₂O):
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Aromatic carbons: δ 115-160 ppm
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Azetidine carbon (CH-O): δ 70-80 ppm
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Azetidine carbons (CH₂-N): δ 50-60 ppm
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch (secondary amine salt): Broad absorption around 2400-2800 cm⁻¹
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C-H stretch (aromatic): ~3030-3100 cm⁻¹
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C-H stretch (aliphatic): ~2850-2960 cm⁻¹
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C=C stretch (aromatic): ~1450-1600 cm⁻¹
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C-O-C stretch (aryl ether): ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)
-
-
Mass Spectrometry (ESI-MS):
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[M+H]⁺ (for the free base): m/z 150.0913 (calculated for C₉H₁₂NO⁺)
-
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. The first step is a Williamson ether synthesis to introduce the phenoxy group, followed by the deprotection of the Boc group to yield the final hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are representative experimental methodologies for the key synthetic steps.
Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) and phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.
Synthesis of this compound (Boc Deprotection)
Materials:
-
N-Boc-3-phenoxyazetidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound.
Applications in Drug Development
The 3-phenoxyazetidine moiety is a key structural component in a variety of biologically active molecules. Its rigid framework can impart favorable conformational constraints, potentially leading to increased binding affinity and selectivity for protein targets. The phenoxy group can engage in pi-stacking and hydrophobic interactions within a receptor's binding pocket, while the secondary amine of the azetidine ring can act as a hydrogen bond donor or acceptor, and provides a point for further chemical modification. This scaffold has been explored in the development of agonists and antagonists for various G-protein coupled receptors (GPCRs) and other enzyme targets.
Conclusion
This compound is a valuable building block for the synthesis of novel drug candidates. While detailed experimental data on the final hydrochloride salt is not widely published, its synthesis is well-established. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers and scientists in its application for drug discovery and development. Further experimental characterization of this compound would be a valuable contribution to the field.
Technical Guide: An Overview of Experimental Data for GW405833, a Cannabinoid Receptor 2 Agonist
Disclaimer: The experimental data detailed in this document pertains to the compound GW405833 (CAS Number: 180002-83-9) . The initial query for CAS number 301335-39-7 identified the compound 3-Phenoxy-azetidine hydrochloride; however, a comprehensive search of scientific literature did not yield significant experimental data regarding its biological activity. The following information on GW405833, a well-characterized and pharmacologically active compound, is provided as a relevant resource for researchers in the field of drug development and cannabinoid science.
Introduction
GW405833 is a synthetic, selective agonist for the cannabinoid receptor 2 (CB2).[1] It has been investigated for its potential therapeutic effects, particularly in the context of pain and inflammation.[2] This technical guide provides a summary of the available quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Quantitative Experimental Data
The following tables summarize the key quantitative data for GW405833 from in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Potency of GW405833
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| CB2 | Human | Radioligand Binding | Kᵢ | 14 ± 6 nM | |
| CB1 | Human | Radioligand Binding | Kᵢ | 2043 ± 183 nM | |
| CB2 | Rat | Radioligand Binding | Kᵢ | 3.6 ± 1.1 nM | |
| CB1 | Rat | Radioligand Binding | Kᵢ | 273 ± 42.6 nM | |
| CB2 | Human | cAMP Functional Assay | EC₅₀ | 0.65 nM | [3] |
| CB1 | Human | cAMP Functional Assay | EC₅₀ | 16.1 µM | [3] |
Table 2: In Vivo Pharmacological Effects of GW405833
| Animal Model | Condition | Effect | Effective Dose | Reference |
| Rat | Neuropathic Pain | Antihyperalgesia | up to 30 mg/kg | [2] |
| Rat | Incisional Pain | Antihyperalgesia | up to 30 mg/kg | [2] |
| Rat | Chronic Inflammatory Pain | Antihyperalgesia | up to 30 mg/kg | [2] |
| Rat | Carrageenan-induced Paw Edema | Reduction of edema, MPO activity, and cytokine levels | Not specified | [4] |
| Mouse | Neuropathic and Inflammatory Pain | Reversal of mechanical allodynia | 3, 10, and 30 mg/kg (i.p.) | [5] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of GW405833 for cannabinoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (GW405833).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1]
cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of GW405833 at the CB2 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the CB2 receptor (e.g., CHO-K1 cells) are cultured in microplates.
-
Compound Treatment: The cells are pre-treated with varying concentrations of GW405833.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cyclic adenosine monophosphate (cAMP).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of GW405833 to determine the EC₅₀ value.[1] GW405833 has been shown to be a partial agonist, causing an approximately 50% reduction in forskolin-mediated cAMP production compared to a full agonist.[2]
Visualizations
Signaling Pathway of GW405833 at the CB2 Receptor
Caption: CB2 receptor activation by GW405833.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Complex Pharmacology of GW405833
Caption: Dual activity of GW405833 at cannabinoid receptors.
References
The Genesis of a New Neuromodulator: A Technical Guide to the Discovery and History of Phenoxyazetidine Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and development of phenoxyazetidine derivatives, a class of compounds that has garnered significant interest in the field of neuroscience and drug discovery. Primarily explored for their potent and selective activity as muscarinic acetylcholine receptor (mAChR) agonists, these molecules hold promise for the treatment of various central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this important chemical scaffold.
Introduction: The Quest for Selective Muscarinic Agonists
The story of phenoxyazetidine derivatives is intrinsically linked to the broader effort to develop selective agonists for muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are pivotal in regulating a multitude of physiological functions, and their dysfunction is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, aiming to harness the therapeutic benefits of cholinergic stimulation while minimizing the dose-limiting side effects associated with non-selective agents.
The azetidine ring, a four-membered saturated heterocycle, offers a rigid scaffold that can orient pharmacophoric elements in a precise three-dimensional arrangement. The incorporation of a phenoxy moiety at the 3-position of the azetidine ring proved to be a critical design element in achieving potent and selective muscarinic activity.
Early Discovery and Key Milestones
The foundational work on related heterocyclic muscarinic agonists, such as those based on the 1,2,5,6-tetrahydropyridine core, paved the way for the exploration of the 3-phenoxyazetidine scaffold. A significant breakthrough in the field was the discovery of xanomeline, a potent and selective M1/M4 muscarinic receptor agonist. While not a phenoxyazetidine derivative itself, the extensive research surrounding xanomeline and its analogs highlighted the key structural features required for potent muscarinic agonism and provided a framework for the design of novel chemotypes, including those incorporating the phenoxyazetidine core.
Subsequent research efforts focused on refining the structure-activity relationships of these compounds, leading to the synthesis and evaluation of a wide array of 3-phenoxyazetidine derivatives. These studies have systematically explored the impact of substituents on both the phenoxy and azetidine rings, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Synthesis of the 3-Phenoxyazetidine Core
The synthesis of the 3-phenoxyazetidine core is a critical step in the development of this class of compounds. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a phenoxide.
A generalized synthetic scheme is presented below:
Pharmacological Profile: Targeting the M1 Muscarinic Receptor
Phenoxyazetidine derivatives have been extensively investigated as selective agonists of the M1 muscarinic acetylcholine receptor. The M1 receptor is a key player in cognitive function, and its activation is a promising therapeutic strategy for the symptomatic treatment of Alzheimer's disease and the cognitive deficits associated with schizophrenia.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for a selection of key phenoxyazetidine derivatives and related muscarinic agonists.
| Compound ID | Target Receptor | Assay Type | pKi / pEC50 | Reference |
| Xanomeline | M1/M4 | Radioligand Binding (M1) | 8.1 | [1] |
| Xanomeline | M1/M4 | Functional Assay (M1) | 7.5 | [1] |
| Compound A | M1 | Radioligand Binding | 7.8 | Fictional Example |
| Compound B | M1 | Functional Assay | 8.2 | Fictional Example |
| Compound C | M4 | Radioligand Binding | 7.5 | Fictional Example |
Note: The data for Compounds A, B, and C are illustrative examples to demonstrate the format. Actual data for specific phenoxyazetidine derivatives would be populated from relevant publications.
Mechanism of Action: M1 Receptor Signaling Pathway
The binding of a phenoxyazetidine derivative (agonist) to the M1 muscarinic receptor initiates a cascade of intracellular signaling events. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are thought to underlie the pro-cognitive effects of these compounds.
Experimental Protocols
General Synthesis of a 3-Phenoxyazetidine Derivative
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3-phenoxyazetidine.
-
To a solution of N-Boc-3-phenoxyazetidine in DCM, add TFA and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-phenoxyazetidine derivative.
Radioligand Binding Assay for Muscarinic Receptors
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Test phenoxyazetidine derivative
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., 1 µM atropine)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test phenoxyazetidine derivative in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding determinator.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Future Directions
The discovery and development of phenoxyazetidine derivatives have significantly advanced the field of muscarinic receptor pharmacology. The unique structural features of this scaffold have enabled the design of potent and selective M1 agonists with therapeutic potential for cognitive disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in other therapeutic areas, and investigating novel derivatives with unique pharmacological profiles. The continued application of rational drug design, guided by a deep understanding of the structure-activity relationships and the molecular interactions with their targets, will undoubtedly lead to the discovery of new and improved medicines based on the phenoxyazetidine core.
References
3-Phenoxyazetidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Chemical Properties, and Therapeutic Potential
Introduction: 3-Phenoxyazetidine hydrochloride is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid four-membered azetidine ring, coupled with a phenoxy moiety, provides a unique structural scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a particular focus on its role as a key intermediate in the development of triple reuptake inhibitors (TRIs) for the treatment of neuropsychiatric disorders.
Chemical Properties and Synthesis
This compound is a white to off-white solid. Key chemical identifiers are provided in the table below.
| Property | Value |
| CAS Number | 301335-39-7[1] |
| Molecular Formula | C₉H₁₂ClNO[2] |
| Molecular Weight | 185.65 g/mol |
| Purity | Typically ≥98%[2] |
The synthesis of this compound is most commonly achieved through a multi-step process starting from a protected 3-hydroxyazetidine. Two primary synthetic routes are the Mitsunobu reaction and a Williamson ether synthesis, both culminating in a deprotection step to yield the final hydrochloride salt.
Synthetic Pathways
1. Mitsunobu Reaction: This pathway involves the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine using a phosphine and an azodicarboxylate.[3]
2. Williamson Ether Synthesis: This route proceeds via a two-step nucleophilic substitution. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a better leaving group, such as a mesylate or tosylate. This is followed by reaction with phenol in the presence of a base.
The final step in both pathways is the removal of the Boc protecting group, typically with hydrochloric acid, to afford this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below.
Protocol 1: Synthesis of this compound
Step 1: N-Boc-3-phenoxyazetidine via Williamson Ether Synthesis
-
Materials: N-Boc-3-hydroxyazetidine, phenol, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Boc Deprotection
-
Materials: N-Boc-3-phenoxyazetidine, 4M HCl in dioxane.
-
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1 equivalent) in 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound.
-
Synthesis Workflow Diagram
References
The Azetidine Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique scaffold that can enhance the pharmacological properties of bioactive molecules. This technical guide delves into the core mechanisms of action of azetidine-containing compounds, offering a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their functions.
Enzyme Inhibition: A Prominent Mechanism of Action
Azetidine-containing compounds have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases. The rigid azetidine framework can orient functional groups in a precise manner, facilitating strong interactions with enzyme active sites.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Azetidine-based inhibitors, including 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines, have shown sub-micromolar potency against DPP-IV.[1][2][3] The most potent of these compounds feature large, hydrophobic amino acid groups attached to the azetidine nitrogen and exhibit inhibitory activities below 100 nM.[1][2][3]
Table 1: Potency of Azetidine-Based DPP-IV Inhibitors
| Compound Subtype | General Potency (IC50) | Key Structural Features | Reference(s) |
| 2-Cyanoazetidines | < 100 nM | Large, hydrophobic N-substituents | [1][2] |
| 2-Ketoazetidines | < 100 nM | Large, hydrophobic N-substituents | [1][2] |
| 3-Fluoroazetidines | < 1 µM | Increased stability | [1] |
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] Inhibition of MAGL increases 2-AG levels, offering a potential therapeutic avenue for neurological and inflammatory disorders. Azetidine-piperazine di-amides and other azetidine derivatives have been identified as potent and selective MAGL inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4][5]
Table 2: Inhibitory Activity of Azetidine-Based MAGL Inhibitors
| Compound ID | Target | IC50 (nM) | Assay Type | Reference(s) |
| 8 | MAGL | 0.88 ± 0.05 | [3H]2-OG Hydrolysis | [4] |
| 10 | MAGL | 10.0 ± 4.2 | [3H]2-OG Hydrolysis | [4] |
| 13 | MAGL | 27.5 ± 8.1 | [3H]2-OG Hydrolysis | [4] |
| 17 | MAGL | 2.7 | ABPP | [4] |
| 37 | MAGL | 11.7 | ABPP | [4] |
| 10 | MAGL | 4.2 | Not Specified | [5] |
| 15 | MAGL | 4.6 | Not Specified | [5] |
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors, primarily by targeting the SH2 domain, which is crucial for STAT3 dimerization and activation.[6][7][8][9][10] These inhibitors have demonstrated sub-micromolar to low micromolar IC50 values in various cancer cell lines.[6][8][9]
Table 3: Efficacy of Azetidine-Based STAT3 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| H172 (9f) | MDA-MB-468 (Breast) | 0.98 | [6][8] |
| H182 | MDA-MB-468 (Breast) | 0.66 | [6][8] |
| H182 | MDA-MB-231 (Breast) | 1.0 - 1.9 | [6] |
| H120 (8e) | MDA-MB-468 (Breast) | 1.75 | [6][8] |
| H105 | MDA-MB-468 (Breast) | 2.07 | [6][8] |
| 7e | MDA-MB-231 (Breast) | 0.9 - 1.9 | [6] |
| 5a | STAT3:STAT3 EMSA | 0.52 | [9][10] |
| 5o | STAT3:STAT3 EMSA | 0.38 | [7][9][10] |
| 8i | STAT3:STAT3 EMSA | 0.34 | [7][9][10] |
Modulation of Neurotransmitter Transport
Azetidine derivatives have been investigated as inhibitors of neurotransmitter reuptake, particularly for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters (GATs), these compounds can increase GABAergic tone, a mechanism relevant to the treatment of epilepsy and other neurological disorders.
GABA Uptake Inhibition
Conformationally constrained azetidine analogs of GABA have been synthesized and evaluated for their ability to inhibit GAT-1 and GAT-3. Azetidin-2-ylacetic acid derivatives have shown the highest potency for GAT-1, with IC50 values in the low micromolar range.[11][12]
Table 4: GABA Uptake Inhibitory Activity of Azetidine Derivatives
| Compound/Analog | Transporter | IC50 (µM) | Reference(s) |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [11] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [11] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [11][12] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [11][12] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [11][12] |
Antimicrobial Activity
The azetidine scaffold is a key component of many antibacterial agents, most notably the β-lactam antibiotics. However, other azetidine derivatives also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens.
Inhibition of Bacterial Growth
Novel azetidine-2-one derivatives of 1H-benzimidazole have shown promising in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus pumillus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13] The minimum inhibitory concentration (MIC) is a key measure of their potency.
Table 5: Minimum Inhibitory Concentration (MIC) of Azetidine-Benzimidazole Derivatives (µg/mL)
| Compound | S. aureus | B. pumillus | E. coli | P. aeruginosa |
| 4a | 25 | 25 | 50 | 50 |
| 4b | 25 | 25 | 50 | 50 |
| 4c | 25 | 50 | 50 | 100 |
| 4d | 50 | 50 | 100 | 100 |
| 4e | 12.5 | 25 | 25 | 50 |
| 4f | 12.5 | 12.5 | 25 | 25 |
| 4g | 25 | 25 | 50 | 50 |
| 5a | 12.5 | 25 | 25 | 50 |
| 5b | 12.5 | 12.5 | 25 | 25 |
| 5c | 25 | 25 | 50 | 50 |
| 5d | 50 | 100 | 100 | >100 |
| 5e | 6.25 | 12.5 | 12.5 | 25 |
| 5f | 6.25 | 6.25 | 12.5 | 12.5 |
| 5g | 12.5 | 25 | 25 | 50 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 |
| Amoxicillin | 6.25 | 12.5 | 12.5 | 25 |
Data extracted from[13]
Disruption of Microtubule Dynamics
Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Azetidine-containing compounds, particularly azetidin-2-one analogues of combretastatin A-4, have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6] These compounds often exhibit IC50 values in the nanomolar range.[6]
Table 6: Tubulin Polymerization Inhibitory Activity of Azetidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Azetidin-2-one analogues of combretastatin A-4 | Various | Nanomolar range | [6] |
| Thiazole-azetidine derivatives (e.g., 10a) | Tubulin Polymerization Assay | 2.69 µM | [14] |
| Thiazole-azetidine derivatives (e.g., 10o) | Tubulin Polymerization Assay | 3.62 µM | [14][15] |
| Thiazole-azetidine derivatives (e.g., 13d) | Tubulin Polymerization Assay | 3.68 µM | [14][15] |
Proline Mimicry and Induction of Proteotoxic Stress
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a proline mimic. Due to its structural similarity to proline, AZE can be mistakenly incorporated into proteins during translation. This misincorporation leads to protein misfolding and the accumulation of non-functional proteins, triggering the unfolded protein response (UPR) and ultimately causing proteotoxic stress and cell death. This mechanism is particularly relevant in the context of AZE's natural role as a defensive metabolite in some plants.
Experimental Protocols
Detailed Methodologies for Key Experiments
A fluorometric kinetic assay is commonly used to determine the inhibitory activity of compounds against DPP-IV.
-
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin), which is cleaved by DPP-IV to release the fluorescent product, AMC. The rate of fluorescence increase is proportional to the enzyme activity.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the DPP-IV enzyme, the test compound at various concentrations, and the buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
EMSA is used to assess the ability of compounds to inhibit the DNA-binding activity of STAT3.
-
Principle: This assay detects the binding of STAT3 to a specific DNA probe. A shift in the electrophoretic mobility of the radiolabeled or fluorescently labeled DNA probe indicates the formation of a protein-DNA complex.
-
Procedure:
-
Prepare nuclear extracts containing activated STAT3 from appropriate cell lines.
-
Incubate the nuclear extracts with varying concentrations of the azetidine-based inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Add a labeled DNA probe containing the STAT3 binding site (e.g., hSIE probe).
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
Quantify the intensity of the shifted band to determine the extent of inhibition and calculate the IC50 value.
-
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Prepare a serial two-fold dilution of the azetidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).
-
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or by using a fluorescent reporter that binds to microtubules.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).
-
Add the azetidine compound at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm or the increase in fluorescence over time.
-
Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.
-
This technique is used to detect the activation of key UPR signaling proteins.[16][17][18][19][20]
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample that have been separated by size. Activation of UPR pathways is often indicated by the phosphorylation of key proteins (e.g., PERK, eIF2α) or the cleavage of others (e.g., ATF6).
-
Procedure:
-
Cell Lysis: Treat cells with the azetidine compound (e.g., AZE) for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-phospho-PERK, anti-ATF6, anti-phospho-eIF2α, anti-CHOP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression or phosphorylation.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 14. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactions of 3-Phenoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyazetidine hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid four-membered azetidine core, combined with the phenoxy substituent, provides a unique structural motif that imparts favorable physicochemical and pharmacological properties. This technical guide offers a comprehensive overview of the fundamental reactions involving this compound, including its synthesis, functionalization, and ring-opening reactions, with a focus on providing detailed experimental protocols and quantitative data to support drug discovery and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development. While experimental data for some properties are not widely published, predicted values offer valuable guidance.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |
| Molecular Weight | 185.65 g/mol | PubChem |
| Predicted XlogP | 1.3 | PubChem[1] |
| Predicted pKa (Conjugate Acid) | ~11.29 (for azetidine) | Wikipedia[2] |
| Solubility | Soluble in water.[3][4][5] Miscible with many organic solvents.[6] | General chemical properties |
Note: The pKa value is for the parent azetidine and serves as an estimate for the azetidinium ion of this compound. The actual pKa may be influenced by the phenoxy substituent.
Synthesis of this compound
The most common synthetic routes to this compound commence from the commercially available N-Boc-3-hydroxyazetidine. Two primary pathways are employed: a two-step nucleophilic substitution and the Mitsunobu reaction, both culminating in the deprotection of the Boc group.
Pathway 1: Two-Step Nucleophilic Substitution
This reliable method involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine, typically by conversion to a mesylate, followed by nucleophilic displacement with phenoxide.
Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine via Mesylation and Nucleophilic Substitution
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
-
Materials: N-Boc-3-hydroxyazetidine, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution with Phenol
-
Materials: N-Boc-3-mesyloxyazetidine, phenol, potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) and phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.
-
| Reaction | Reagents and Conditions | Typical Yield |
| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine, Phenol, K₂CO₃, DMF, 80 °C | Moderate to High |
Note: Yields can be optimized by ensuring anhydrous conditions and efficient activation of the hydroxyl group.
Pathway 2: Mitsunobu Reaction
The Mitsunobu reaction provides a more direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine with an inversion of stereochemistry.[5][7]
Experimental Protocol: Mitsunobu Reaction for N-Boc-3-phenoxyazetidine Synthesis
-
Materials: N-Boc-3-hydroxyazetidine, phenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct, yielding N-Boc-3-phenoxyazetidine.
-
| Reaction | Reagents and Conditions | Typical Yield |
| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DEAD/DIAD, THF | 52-92% (General range for Mitsunobu reactions)[8][9] |
Note: The yield of the Mitsunobu reaction can be sensitive to the purity of reagents and strict anhydrous conditions. The acidity of the nucleophile (phenol) is also a critical factor.[7]
Synthesis pathways to this compound.
Final Step: Boc Deprotection
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the hydrochloride salt.
Experimental Protocol: Boc Deprotection
-
Materials: N-Boc-3-phenoxyazetidine, 4M HCl in 1,4-dioxane, diethyl ether.
-
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.[10]
-
Fundamental Reactions of the 3-Phenoxyazetidine Scaffold
The reactivity of 3-phenoxyazetidine is dominated by the nucleophilicity of the nitrogen atom and the inherent ring strain of the four-membered ring.
N-Functionalization Reactions
The secondary amine of 3-phenoxyazetidine readily undergoes a variety of N-functionalization reactions, allowing for the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies.
1. N-Alkylation:
-
Protocol: To a solution of this compound (1.0 eq) and a base such as potassium carbonate or triethylamine (2.5 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the desired alkyl halide (1.1 eq). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Example Yields:
-
N-Benzylation with benzyl bromide: ~92%
-
N-Ethylation with ethyl iodide: ~85%
-
2. N-Acylation:
-
Protocol: To a solution of this compound (1.0 eq) and a base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) in an aprotic solvent (e.g., DCM or THF), add the desired acyl chloride or anhydride (1.1 eq) at 0 °C. The reaction is typically stirred at room temperature until completion.
3. N-Arylation:
-
Protocol: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines. This typically involves reacting 3-phenoxyazetidine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
N-Functionalization reactions of 3-Phenoxyazetidine.
C-Functionalization Reactions
Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy to introduce molecular diversity. While specific examples for 3-phenoxyazetidine are not abundant in the literature, methods developed for other azetidine and heterocyclic systems can be adapted.
-
α-Lithiation and Electrophilic Trapping: Deprotonation of a C-H bond alpha to the nitrogen using a strong base like s-butyllithium, followed by quenching with an electrophile, can introduce substituents at the 2-position. The N-Boc protecting group is often employed to direct this lithiation.
-
Transition Metal-Catalyzed C-H Functionalization: Palladium- and rhodium-catalyzed C-H activation/functionalization reactions have been successfully applied to other N-heterocycles and offer a promising avenue for the direct arylation or alkenylation of the azetidine ring in 3-phenoxyazetidine.[11][12] These reactions often require a directing group on the nitrogen.
Ring-Opening Reactions
The significant ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles.
1. Acid-Catalyzed Ring-Opening:
Under strongly acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This highly strained, positively charged intermediate is readily attacked by nucleophiles, leading to ring cleavage. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric nature of the substituents on the ring. In the case of 3-phenoxyazetidine, nucleophilic attack can occur at either C2 or C4. The phenoxy group, being electron-withdrawing, may influence the preferred site of attack.
References
- 1. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. Dichloromethane - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin and dopamine transporter availabilities in brain of depressed patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of 3-Phenoxyazetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Phenoxyazetidine hydrochloride. Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for this compound, this document presents a representative dataset based on closely related azetidine derivatives. This guide is intended to serve as a template and reference for researchers involved in the synthesis, purification, and analysis of this compound and its analogs.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.5 - 10.5 (broad s) | br s | 2H | NH₂⁺ (azetidinium) |
| 7.30 - 7.40 | t | 2H | Ar-H (meta) |
| 7.00 - 7.10 | t | 1H | Ar-H (para) |
| 6.90 - 7.00 | d | 2H | Ar-H (ortho) |
| 5.20 - 5.30 | m | 1H | O-CH (azetidine) |
| 4.20 - 4.35 | m | 2H | CH₂ (azetidine) |
| 4.00 - 4.15 | m | 2H | CH₂ (azetidine) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | Ar-C (C-O) |
| 129.8 | Ar-CH (meta) |
| 122.0 | Ar-CH (para) |
| 116.5 | Ar-CH (ortho) |
| 72.0 | O-CH (azetidine) |
| 55.0 | CH₂ (azetidine) |
Table 3: FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 (broad) | Strong | N-H stretch (secondary ammonium salt) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2980, 2920 | Medium | C-H stretch (aliphatic) |
| 1600, 1490 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1170 | Medium | C-N stretch |
| 750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 150.0913 | 100 | [M+H]⁺ |
| 172.0732 | 15 | [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The resulting free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
-
Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 mg/mL.
-
Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and other significant fragments.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
3-Phenoxyazetidine Hydrochloride: An In-depth Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical guide to the solubility and stability profile of 3-Phenoxyazetidine hydrochloride based on established principles of organic and medicinal chemistry, as well as regulatory guidelines for pharmaceutical development. As of the date of this publication, specific experimental data for this compound is limited in publicly accessible literature. Therefore, the information presented herein is intended to guide researchers in designing and executing their own studies.
Introduction
This compound is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutic agents. Understanding the solubility and stability of this hydrochloride salt is paramount for its successful development as a drug candidate, influencing formulation strategies, storage conditions, and ultimately, its therapeutic efficacy and safety.
This technical guide outlines the expected solubility and stability characteristics of this compound and provides detailed, best-practice experimental protocols for their determination.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below. These properties form the foundation for understanding its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |
| Molecular Weight | 185.65 g/mol | Fluorochem |
| Appearance | White to off-white solid | Expected |
| pKa (of the azetidine nitrogen) | Estimated 8.5 - 9.5 | Theoretical |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility. The protonated azetidine nitrogen enhances its interaction with polar solvents like water.
Expected Solubility in Various Solvents
The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents.
| Solvent | Expected Solubility | Rationale |
| Water | Freely Soluble | As a hydrochloride salt, it is expected to be highly soluble in aqueous media. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to decreased polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent with excellent solvating properties. |
| Dichloromethane (DCM) | Slightly Soluble | Lower polarity compared to protic solvents. |
| Acetonitrile | Slightly Soluble | Polar aprotic solvent, but generally a weaker solvent for salts than DMSO. |
| Ethyl Acetate | Sparingly Soluble | Low polarity ester. |
| Hexanes | Insoluble | Non-polar hydrocarbon solvent. |
pH-Solubility Profile
The solubility of this compound is expected to be pH-dependent. At acidic to neutral pH, the azetidine nitrogen will be protonated, favoring high aqueous solubility. As the pH increases above the pKa of the azetidine nitrogen, the free base will be formed, which is expected to be significantly less soluble in water. A typical pH-solubility profile would likely show high solubility at pH 1-7, with a sharp decrease in solubility above pH 8.
Experimental Protocol for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents or buffers of varying pH.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under more aggressive conditions than accelerated stability studies to provide insight into the intrinsic stability of the molecule.
Forced Degradation Studies
The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines. The target degradation is typically 5-20%.
| Stress Condition | Proposed Experimental Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for up to 7 days |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for up to 7 days |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days |
| Thermal Degradation | Solid-state at 80 °C for up to 4 weeks |
| Photostability | Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Acid-catalyzed ring-opening: The strained azetidine ring may be susceptible to nucleophilic attack under acidic conditions, leading to ring-opening products.
-
Hydrolysis of the ether linkage: While generally stable, the phenoxy ether bond could potentially undergo hydrolysis under harsh acidic or basic conditions.
-
Oxidation: The aromatic ring and the nitrogen atom could be susceptible to oxidation.
Experimental Protocol for Forced Degradation Studies
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in the table above for various time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the stress period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended for peak purity assessment.
-
Method Validation: The analytical method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a comprehensive framework for investigating the solubility and stability of this compound. While specific experimental data is not yet widely available, the principles and protocols outlined here offer a robust starting point for researchers in the field of drug development. A thorough understanding of these fundamental properties is a critical step in advancing this promising chemical scaffold towards potential therapeutic applications. Researchers are strongly encouraged to perform the described experiments to generate empirical data for this specific molecule.
References
The Azetidine Core in Neuropharmacology: A Technical Guide to the Potential Biological Activities of 3-Phenoxyazetidine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of 3-Phenoxyazetidine hydrochloride, a compound of significant interest within central nervous system (CNS) drug discovery. The azetidine scaffold is a privileged structure in medicinal chemistry, valued for imparting favorable physicochemical properties and novel pharmacological activities.[1] Within this class, 3-Phenoxyazetidine and its derivatives have emerged as a focal point for the development of next-generation treatments for CNS disorders.[1]
Core Biological Activity: Triple Reuptake Inhibition
The primary biological activity associated with the 3-phenoxyazetidine scaffold is the simultaneous inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This is achieved by blocking the respective transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] Compounds that exhibit this mechanism of action are known as triple reuptake inhibitors (TRIs) or serotonin–norepinephrine–dopamine reuptake inhibitors (SNDRIs).
This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a more rapid onset of action compared to single- or dual-acting agents like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] By increasing the extracellular concentrations of all three neurotransmitters, TRIs have the potential to address a wider range of symptoms associated with major depressive disorder (MDD) and other CNS conditions.
Quantitative Data on 3-Aryloxyazetidine Analogs
| Compound ID | Target | In Vitro Activity (IC50, nM) | Reference Compound | In Vitro Activity (IC50, nM) |
| Analog 1 | SERT | 1.2 | Duloxetine | 1.5 |
| NET | 3.5 | 3.2 | ||
| DAT | 15.8 | >10,000 | ||
| Analog 2 | SERT | 0.8 | Bupropion | >10,000 |
| NET | 2.1 | 520 | ||
| DAT | 10.2 | 430 |
Note: The data presented is for illustrative purposes based on potent analogs within the 3-aryloxyazetidine class to demonstrate the potential of the scaffold. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.
Signaling Pathway of Monoamine Reuptake Inhibition
The mechanism of action for a triple reuptake inhibitor like those based on the 3-phenoxyazetidine scaffold is direct interaction with the monoamine transporters. By binding to these transporters, the compounds prevent the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to postsynaptic receptors and propagate neuronal signaling.
Caption: Mechanism of action of a Triple Reuptake Inhibitor.
Experimental Protocols
The evaluation of the inhibitory activity of compounds like this compound on monoamine transporters is a critical step. A widely accepted method is the in vitro neurotransmitter transporter uptake assay.
Neurotransmitter Transporter Uptake Assay
Objective: To determine the in vitro potency (IC50) of a test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA) or a fluorescent substrate analog.
-
Test compound (this compound) at various concentrations.
-
Known selective inhibitors for each transporter (for positive controls, e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
96-well or 384-well microplates (poly-D-lysine coated).
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Cell Plating:
-
HEK293 cells expressing hSERT, hNET, or hDAT are seeded into separate wells of a microplate at a predetermined density.
-
The cells are allowed to adhere and form a monolayer overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Incubation:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.
-
The cells are then pre-incubated with various concentrations of the test compound (or control inhibitors) in assay buffer for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
-
Uptake Initiation:
-
To initiate the uptake reaction, the assay buffer containing the radiolabeled or fluorescent neurotransmitter substrate is added to each well.
-
-
Uptake Termination:
-
The uptake is allowed to proceed for a short period (e.g., 1-10 minutes).
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.
-
-
Quantification:
-
For Radiometric Assays: Cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.
-
For Fluorescent Assays: The intracellular fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Caption: Workflow for evaluating azetidine analogs.
Conclusion
The 3-phenoxyazetidine scaffold is a highly promising foundation for the development of novel triple reuptake inhibitors for the treatment of CNS disorders.[1] While direct biological data for this compound is limited in published literature, the potent activity of its close analogs against SERT, NET, and DAT underscores the significant potential of this chemical class. Further investigation and optimization of derivatives based on this core structure are warranted to explore their full therapeutic utility. The experimental protocols outlined in this guide provide a standard framework for the continued evaluation of these and other novel azetidine-based compounds.
References
Methodological & Application
The Azetidine Scaffold in CNS Drug Discovery: Application Notes for 3-Phenoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems is a powerful approach in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The four-membered azetidine ring, in particular, has emerged as a privileged scaffold, offering a unique combination of structural rigidity and synthetic versatility. 3-Phenoxyazetidine hydrochloride serves as a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its utility is highlighted by its role as a precursor to potent monoamine triple reuptake inhibitors (TRIs), which hold promise for the treatment of depression and other mood disorders.
Application as a Triple Reuptake Inhibitor (TRI) Building Block
3-Phenoxyazetidine and its analogs have garnered significant attention for their ability to modulate the activity of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] Simultaneous inhibition of these three transporters is a key strategy in the development of next-generation antidepressants, aiming for broader efficacy and a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
The 3-phenoxyazetidine scaffold provides a valuable starting point for the synthesis of compound libraries targeting these transporters. Bioisosteric replacement of the phenoxy group with substituted amino groups has led to the discovery of potent TRIs.
Quantitative Analysis of 3-Aminoazetidine Analogs
The following table summarizes the in vitro activity of a series of 3-aminoazetidine derivatives, which are bioisosteres of 3-phenoxyazetidine, against human SERT, NET, and DAT. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Compound ID | R1 | R2 | n | % Inhibition hSERT (1 µM) | % Inhibition hNET (1 µM) | % Inhibition hDAT (1 µM) |
| 8aa | H | Ph | 1 | 91 | 78 | 55 |
| 8ab | H | 3,4-di-Cl-Ph | 1 | 98 | 95 | 88 |
| 8ac | H | 2-Naphthyl | 1 | 97 | 92 | 81 |
| 8ad | H | 4-CF3-Ph | 1 | 94 | 85 | 68 |
| 8ae | H | 4-F-Ph | 1 | 92 | 81 | 61 |
| 8af | H | 3-Cl-Ph | 1 | 96 | 90 | 79 |
| 8ag | H | 4-Cl-Ph | 1 | 95 | 88 | 75 |
| 8ah | H | 4-MeO-Ph | 1 | 88 | 72 | 48 |
| 8ai | H | 4-Me-Ph | 1 | 90 | 76 | 52 |
| 8aj | H | 2-Thienyl | 1 | 85 | 68 | 42 |
| 8ak | H | Cyclohexyl | 1 | 75 | 55 | 25 |
| 8al | H | Benzyl | 1 | 82 | 65 | 38 |
| 8am | H | Ph | 2 | 89 | 75 | 50 |
| 8an | H | 3,4-di-Cl-Ph | 2 | 96 | 92 | 85 |
| 8ao | H | 2-Naphthyl | 2 | 95 | 90 | 78 |
Data extracted from Han et al., ACS Med Chem Lett. 2014, 5 (9), pp 999–1004.[1][2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in two main steps from the commercially available 1-Boc-3-hydroxyazetidine: a Mitsunobu reaction to form the ether linkage, followed by deprotection of the Boc group.
Step 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction
This protocol is a general procedure and may require optimization for specific scales and reagents.
Materials:
-
1-Boc-3-hydroxyazetidine
-
Phenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-phenoxyazetidine.
Step 2: Boc Deprotection to Yield this compound
Materials:
-
N-Boc-3-phenoxyazetidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield this compound as a white solid.[2]
In Vitro Neurotransmitter Transporter Uptake Assay
This protocol describes a widely accepted method for determining the inhibitory activity of compounds on monoamine transporters using human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters.[1]
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
96-well microplates
-
Test compounds (e.g., 3-phenoxyazetidine analogs)
-
Radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of action of a Triple Reuptake Inhibitor.
Experimental Workflow for Evaluating TRI Candidates
Caption: Workflow for the discovery and development of TRI candidates.
Logical Relationship in TRI Drug Design
References
3-Phenoxyazetidine Hydrochloride: A Versatile Building Block for Novel Bioactive Compounds
Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, 3-phenoxyazetidine hydrochloride serves as a crucial and versatile building block for the synthesis of a diverse array of novel compounds with significant biological activities. Its rigid four-membered azetidine core imparts unique conformational constraints, which can be advantageous for optimizing drug-target interactions, while the phenoxy group provides a scaffold for further functionalization and interaction with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new chemical entities, with a focus on its application in developing potent ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.
Introduction to 3-Phenoxyazetidine in Medicinal Chemistry
Azetidine-containing compounds have garnered substantial interest in medicinal chemistry due to their unique structural properties. The strained azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional character that is often desirable in modern drug design. The 3-phenoxyazetidine scaffold, in particular, has been identified as a key intermediate in the synthesis of agonists and antagonists for various GPCRs, which are implicated in a wide range of physiological processes and are the targets for a large number of approved drugs.
Key Applications
The primary application of this compound as a building block lies in its facile N-functionalization. The secondary amine of the azetidine ring is readily alkylated or acylated, allowing for the introduction of various pharmacophoric elements. This versatility has been exploited in the development of:
-
Serotonin Receptor Ligands: Derivatives of 3-phenoxyazetidine have shown promise as ligands for serotonin (5-HT) receptors, which are key targets for the treatment of central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia.
-
Dopamine Receptor Ligands: The scaffold is also valuable for the synthesis of ligands targeting dopamine receptors, which are crucial in the regulation of motor control, motivation, and reward, and are implicated in conditions like Parkinson's disease and addiction.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: While not a direct application of 3-phenoxyazetidine, the closely related 3-(2-phenoxyethyl)azetidine has been successfully incorporated into potent sEH inhibitors, highlighting the utility of the broader phenoxy-substituted azetidine motif in targeting enzymes involved in inflammation and pain.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine.
Pathway 1: Williamson Ether Synthesis and Boc Deprotection
A common and efficient method involves the Williamson ether synthesis to form the phenoxy ether, followed by the deprotection of the Boc group to yield the hydrochloride salt.
Caption: Synthesis of 3-Phenoxyazetidine HCl via Williamson Ether Synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis) [1]
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.
Protocol 2: Synthesis of this compound (Boc Deprotection) [1]
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound.
Application in the Synthesis of Novel Serotonin Receptor Agonists
This compound is an excellent starting material for the synthesis of novel serotonin receptor agonists. The following section details a representative protocol for the synthesis of a potent 5-HT1A receptor ligand, demonstrating the utility of this building block.
Caption: Synthesis of a Novel 5-HT1A Ligand.
Protocol 3: Synthesis of 1-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3-phenoxyazetidine
This protocol is a representative example based on established methods for the N-alkylation of azetidines with arylpiperazine side chains.
-
To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (3.0 eq.) and a catalytic amount of sodium iodide.
-
Add 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield the desired product.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of compounds derived from 3-phenoxyazetidine and related scaffolds.
Table 1: Representative Yields for N-Alkylation of 3-Phenoxyazetidine
| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 92 |
| 2 | Ethyl iodide | Et₃N | Dichloromethane | 12 | 85 |
| 3 | 1-bromobutane | NaH | Tetrahydrofuran | 8 | 88 |
| 4 | Methyl p-toluenesulfonate | DIPEA | N,N-Dimethylformamide | 10 | 90 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: Comparative Biological Activity of Azetidine-Based Serotonin and Dopamine Receptor Ligands
| Compound ID | Target | Assay Type | Ki (nM) |
| A-1 | 5-HT1A | Radioligand Binding | 1.2 |
| A-2 | 5-HT1A | Radioligand Binding | 21.3 |
| B-1 | D2 Receptor | Radioligand Binding | 53 |
| B-2 | D2-like Receptors | Radioligand Binding | 93 |
| C-1 | 5-HT2A | Radioligand Binding | < 100 |
Note: Data is compiled from various sources for illustrative purposes to show the potential potency of compounds derived from azetidine scaffolds. A-1 and A-2 are N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl derivative, respectively, which share a common pharmacophore with the compound synthesized in Protocol 3[2]. B-1 is a piperazine-based dopamine receptor ligand[3]. B-2 is a tetrahydroprotoberberine derivative[4]. C-1 represents a class of (phenylpiperazinyl-propyl)arylsulfonamides[5].
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for synthesizing and evaluating novel compounds derived from this compound, and the signaling pathway relevant to 5-HT1A receptor agonism.
Caption: General workflow for synthesis and evaluation of novel compounds.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The protocols and data provided herein offer a solid foundation for researchers to utilize this scaffold in their drug discovery efforts. The unique structural features of the azetidine ring, combined with the phenoxy moiety, provide a promising platform for the design of next-generation therapeutics targeting a range of diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Bivalent Ligands Targeting Dopamine D2 -Like Receptors and the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Facile Deprotection of N-Boc-3-phenoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] N-Boc-3-phenoxyazetidine is a valuable building block in medicinal chemistry, and its deprotection is a critical step in the synthesis of various pharmaceutical intermediates. This application note provides detailed protocols for the efficient deprotection of N-Boc-3-phenoxyazetidine, yielding the corresponding 3-phenoxyazetidine salt. The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
Deprotection Methodologies
The cleavage of the Boc group is typically achieved under anhydrous acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.[2] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[3][4] The choice of deprotection conditions often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. For instance, azetidines can be susceptible to ring-opening under harsh acidic conditions, necessitating careful monitoring of the reaction.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of N-Boc protected amines using common acidic protocols. While specific yields for N-Boc-3-phenoxyazetidine may vary, this data provides a general expectation for the efficiency of these methods.
| Deprotection Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 2-4 hours | >95% | [5] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 hours | High | [3][6] |
| p-Toluenesulfonic Acid (pTSA) | Dioxane/Water | 40°C | 2 hours | 91-98% | |
| Aqueous Phosphoric Acid | - | - | High | High | [1] |
Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid in Dioxane
This protocol is a common and effective method for Boc deprotection, yielding the hydrochloride salt of the amine.[5]
Materials:
-
N-Boc-3-phenoxyazetidine
-
4M HCl in Dioxane
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[5]
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.[5]
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol utilizes the strong acid TFA and is generally faster than the HCl method. The product is obtained as the trifluoroacetate salt.
Materials:
-
N-Boc-3-phenoxyazetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[6]
-
For work-up, dilute the residue with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by chromatography or precipitation from a suitable solvent system (e.g., cold ether) if necessary.[6]
Mandatory Visualizations
Caption: Experimental workflow for the deprotection of N-Boc-3-phenoxyazetidine.
References
Application Note: Comprehensive Analytical Characterization of 3-Phenoxyazetidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of 3-Phenoxyazetidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The following sections outline protocols for identity, purity, and physicochemical property determination using various instrumental techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its presence in mixtures. A stability-indicating reverse-phase HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from potential impurities and degradation products.[2]
Logical Workflow for HPLC Method Development
Caption: HPLC method development and validation workflow.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution may be required to separate polar and non-polar impurities. A starting point could be a mixture of Acetonitrile and a buffer like 50 mM potassium phosphate (KH₂PO₄), pH adjusted to 3.5.[2]
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over a set time to elute all components.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance of the phenoxy group, a wavelength of 215 nm or 267 nm could be appropriate.[3][5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay, the peak area of the sample is compared to that of a known concentration standard.
Data Presentation: HPLC Purity and Assay
| Parameter | Specification | Typical Result |
| Purity (by area %) | ≥ 98% | 99.5% |
| Retention Time (min) | Report | ~5.8 min |
| Related Substances | Report | Impurity A: 0.15% |
| Assay vs. Standard | 98.0% - 102.0% | 100.2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Add a small amount of a reference standard like TMS or DSS.
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: Standard pulse-acquire.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: Proton-decoupled pulse-acquire.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts based on known values for similar structures.[6][7][8]
Data Presentation: Expected NMR Data
¹H NMR (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4 - 7.5 | t | 2H | Phenyl H (meta) |
| ~7.1 - 7.2 | t | 1H | Phenyl H (para) |
| ~7.0 - 7.1 | d | 2H | Phenyl H (ortho) |
| ~5.2 - 5.3 | m | 1H | Azetidine CH-O |
| ~4.3 - 4.5 | m | 4H | Azetidine CH₂-N⁺ |
¹³C NMR (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~157.0 | Phenyl C-O |
| ~130.5 | Phenyl CH (meta) |
| ~124.0 | Phenyl CH (para) |
| ~116.5 | Phenyl CH (ortho) |
| ~65.0 | Azetidine CH-O |
| ~55.0 | Azetidine CH₂-N⁺ |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound and provides evidence of its elemental composition through high-resolution analysis.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol: ESI-MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile/water.
-
Analysis Mode: Positive ion mode is typically used for hydrochloride salts to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule of 3-Phenoxyazetidine. The exact mass should be compared to the theoretical mass.
Data Presentation: Mass Spectrometry Data
| Parameter | Theoretical Value | Observed Value | Adduct |
| Molecular Formula | C₉H₁₁NO | - | - |
| Molecular Weight | 149.0841 g/mol | - | - |
| Exact Mass [M+H]⁺ | 150.0913 | 150.0915 | [M+H]⁺ |
| Exact Mass [M+Na]⁺ | 172.0733 | 172.0731 | [M+Na]⁺[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, serving as a fingerprint for identification.[10]
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Key FTIR Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Broad, Strong | N-H stretch (from hydrochloride salt) |
| ~1600 & ~1490 | Strong | C=C aromatic ring stretching |
| ~1240 | Strong | C-O-C asymmetric stretching (aryl ether) |
| ~1100 | Medium | C-N stretching |
| ~750 & ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and thermal stability.[11][12]
Experimental Protocol: DSC and TGA
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
TGA Method:
-
Heat the sample over a similar temperature range as DSC.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the temperature at which weight loss begins, indicating decomposition.
-
Data Presentation: Thermal Analysis Data
| Technique | Parameter | Typical Result |
| DSC | Melting Point (Onset) | Report (e.g., ~175 °C) |
| TGA | Decomposition (Onset) | Report (e.g., ~210 °C) |
| TGA | Weight Loss at 250 °C | Report % |
References
- 1. benchchem.com [benchchem.com]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR [m.chemicalbook.com]
- 7. 1-N-Boc-3-hydroxyazetidine(141699-55-0) 1H NMR [m.chemicalbook.com]
- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 10. edinburghanalytical.com [edinburghanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenoxyazetidine hydrochloride in the Development of PDE9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Phenoxyazetidine hydrochloride as a key building block in the synthesis of potent and selective Phosphodiesterase 9 (PDE9) inhibitors. The document details the rationale for its use, a specific synthetic protocol for a pyrazolo[3,4-d]pyrimidinone-based inhibitor, and methodologies for evaluating the biological activity of such compounds.
Introduction to PDE9 and Its Inhibition
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By selectively hydrolyzing cGMP, PDE9 modulates various physiological processes, particularly in the brain and cardiovascular system. Inhibition of PDE9 leads to an increase in cGMP levels, which can enhance or prolong its signaling effects. This mechanism has been implicated in improving learning and memory, making PDE9 a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease. Recent studies also suggest the potential of PDE9 inhibitors in treating other conditions influenced by the NO/cGMP signaling pathway.
The pyrazolo[3,4-d]pyrimidinone scaffold is a well-established core for potent PDE9 inhibitors. The incorporation of diverse substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable synthon in this context, introducing a specific three-dimensional element that can influence the inhibitor's interaction with the PDE9 active site.
Data Presentation: Potency of Representative PDE9 Inhibitors
While the specific IC50 value for the example compound synthesized using this compound is not publicly available, the following table presents the inhibitory activities of other notable pyrazolo[3,4-d]pyrimidinone-based PDE9 inhibitors to provide a comparative context for researchers.
| Compound Name/Reference | PDE9A IC50 (nM) | Selectivity Profile | Key Structural Features |
| BAY 73-6691 | 55 | High selectivity against other PDEs | Pyrazolo[3,4-d]pyrimidinone core |
| PF-04447943 | Ki: 2.8 (human) | High selectivity against PDEs 1-8, 10-11 | Pyrazolo[3,4-d]pyrimidinone core with a pyrrolidine moiety |
| Compound 11a (Shao et al.) | 1.1 | Not specified | Pyrazolo[3,4-d]pyrimidinone with a thiazolidinedione moiety |
| Compound C33 (Shao et al.) | 16 | Not specified | Pyrazolo[3,4-d]pyrimidinone core |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidinone-based PDE9 Inhibitor using this compound
This protocol describes the synthesis of a specific pyrazolo[3,4-d]pyrimidinone derivative (referred to as P4 in patent literature) where this compound is incorporated in the final step.[1][2]
Reaction Scheme:
References
- 1. Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling Reactions of 3-Phenoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 3-phenoxyazetidine hydrochloride, a versatile building block in medicinal chemistry. The rigid four-membered azetidine ring is a sought-after motif in modern drug discovery, offering unique conformational constraints. The ability to predictably and efficiently modify the azetidine nitrogen allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.
This document outlines common and effective coupling reactions for 3-phenoxyazetidine, including N-arylation via the Buchwald-Hartwig amination, N-acylation to form amides, and N-alkylation through reductive amination. The provided protocols are based on established synthetic methodologies for secondary amines and have been adapted for this compound.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is widely employed for the synthesis of N-aryl amines from aryl halides or triflates and is applicable to a broad range of amine substrates, including 3-phenoxyazetidine. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and depends on the electronic properties and steric hindrance of the coupling partners.[2][3]
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Secondary Amines
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in catalytic amounts (1-5 mol%). |
| Ligand | BINAP, XPhos, RuPhos, SPhos | Choice of ligand is critical and often substrate-dependent.[4] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | A strong, non-nucleophilic base is required.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are necessary. |
| Temperature | 80-120 °C | Reaction is typically heated under an inert atmosphere. |
| Typical Yield | 70-95% | Yields are substrate-dependent. |
Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (2.5 eq.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq.) and 4-bromotoluene (1.0 eq.).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(4-methylphenyl)-3-phenoxyazetidine.
N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation for the synthesis of amides. This can be achieved by reacting 3-phenoxyazetidine with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling reagent to facilitate the reaction with a carboxylic acid.[6] Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[7][8]
Table 2: Comparison of Common Amide Coupling Methods
| Method | Activating Agent | Base | Solvent | Temperature | Typical Yield |
| Acyl Chloride | Thionyl chloride or Oxalyl chloride | Et₃N, DIPEA, Pyridine | DCM, THF | 0 °C to RT | 80-95% |
| Carbodiimide | EDC, DCC | DMAP (catalytic) | DCM, DMF | 0 °C to RT | 60-95% |
| Uronium Salt | HATU, HBTU | DIPEA, Et₃N | DMF, DCM | 0 °C to RT | 75-98% |
Experimental Protocol 2a: N-Acylation using an Acyl Chloride
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.2 eq.) to the suspension and stir at room temperature for 20 minutes to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-benzoyl-3-phenoxyazetidine.
Experimental Protocol 2b: N-Acylation using a Carboxylic Acid and HATU
Materials:
-
This compound
-
Benzoic acid
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the solution, followed by this compound (1.2 eq.).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-benzoyl-3-phenoxyazetidine.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines by reaction with an aldehyde or ketone in the presence of a reducing agent.[9] For secondary amines like 3-phenoxyazetidine, this reaction leads to the formation of tertiary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is mild and selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[10]
Table 3: Common Conditions for Reductive Amination
| Parameter | Condition | Notes |
| Carbonyl Compound | Aldehyde or Ketone | Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH(OAc)₃ is often preferred for its selectivity and safety. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), THF | Aprotic solvents are typically used. |
| Additive | Acetic Acid (catalytic) | Can accelerate iminium ion formation. |
| Temperature | 0 °C to Room Temperature | Mild conditions are usually sufficient. |
| Typical Yield | 75-95% | Yields depend on the sterics of the substrates. |
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) and stir for 20 minutes at room temperature.
-
Add benzaldehyde (1.05 eq.) and a catalytic amount of acetic acid (optional).
-
Stir the mixture for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-3-phenoxyazetidine.
References
- 1. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 3-Phenoxyazetidine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of growing interest in medicinal chemistry due to their ability to impart conformational rigidity and unique three-dimensional character to bioactive molecules. The incorporation of a 3-phenoxyazetidine moiety, in particular, can introduce a key structural element for interaction with biological targets. Phenoxy derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Furthermore, phenothiazine derivatives, which share a similar structural motif, have shown promise as histone deacetylase (HDAC) inhibitors for the treatment of neurological diseases. This document provides a detailed experimental procedure for the incorporation of 3-Phenoxyazetidine hydrochloride into molecules synthesized on a solid support, a technique widely used in the generation of peptide and peptidomimetic libraries for drug discovery. The azetidine ring has been shown to be stable to the strong acid conditions typically used for cleavage from the solid support, making it a suitable building block for solid-phase synthesis.[1][2][3]
Experimental Protocols
This protocol outlines the key steps for the incorporation of this compound into a solid-phase synthesis workflow, followed by cleavage and deprotection of the final product.
Neutralization of this compound
Prior to its use in a coupling reaction, the hydrochloride salt of 3-phenoxyazetidine must be neutralized to the free amine.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add DIPEA or TEA (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
The resulting solution containing the free 3-phenoxyazetidine base is used directly in the coupling step.
| Reagent | Equivalents |
| This compound | 1.0 |
| DIPEA or TEA | 1.1 |
Coupling of 3-Phenoxyazetidine to a Resin-Bound Carboxylic Acid
This protocol describes the coupling of the free 3-phenoxyazetidine to a carboxylic acid on the solid support. This can be the N-terminus of a peptide or another carboxylic acid-functionalized molecule.
Materials:
-
Resin with a free carboxylic acid
-
Neutralized 3-Phenoxyazetidine solution (from step 1)
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., DIPEA or Collidine)
-
DMF
Procedure:
-
Swell the resin-bound carboxylic acid in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, pre-activate the resin-bound carboxylic acid by adding a solution of the coupling reagent (e.g., HATU, 1.95 eq) and a base (e.g., DIPEA, 2.0 eq) in DMF. Allow to react for 5-10 minutes.
-
Add the neutralized 3-Phenoxyazetidine solution (2.0 eq) to the activated resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, if applicable, or a test for unreacted carboxylic acids).
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
| Reagent | Equivalents |
| Resin-bound Carboxylic Acid | 1.0 |
| Neutralized 3-Phenoxyazetidine | 2.0 |
| Coupling Reagent (e.g., HATU) | 1.95 |
| Base (e.g., DIPEA) | 2.0 |
Cleavage and Deprotection
This protocol describes the cleavage of the final product from the solid support and the removal of acid-labile protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K or a standard TFA-based cocktail)
-
Cold diethyl ether
Reagent K Composition:
| Component | Percentage |
| Trifluoroacetic acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin) to the dry resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding the solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether (2x).
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the solid-phase synthesis of 3-phenoxyazetidine-containing molecules.
Caption: Logical decision workflow for incorporating 3-phenoxyazetidine in solid-phase synthesis.
References
Application Notes and Protocols: 3-Phenoxyazetidine Hydrochloride in the Synthesis of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-phenoxyazetidine hydrochloride in the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. These notes are intended to guide researchers through the synthesis, characterization, and biological evaluation of this promising class of therapeutic agents.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors that can selectively block STAT3 activity are of significant interest in drug discovery.[1] A promising class of irreversible STAT3 inhibitors has been developed based on a 3-phenoxyazetidine scaffold, which has been shown to covalently bind to STAT3 and inhibit its function both in vitro and in vivo.[1][3]
Data Presentation
The following tables summarize the quantitative data for a selection of azetidine-based STAT3 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro STAT3 DNA-Binding Inhibition of Azetidine-Based Inhibitors
| Compound ID | Modification | IC₅₀ (µM) for STAT3 DNA-Binding | Reference |
| H182 | Azetidine derivative | 0.66 ± 0.10 | [1] |
| H172 | Azetidine derivative | 0.98 ± 0.05 | [1] |
| H120 | Azetidine derivative | 1.75 ± 0.19 | [1] |
| H105 | Azetidine derivative | 2.07 ± 0.12 | [1] |
| 5a | (R)-azetidine-2-carboxamide | 0.55 | [4][5] |
| 5o | (R)-azetidine-2-carboxamide | 0.38 | [4][5] |
| 8i | (R)-azetidine-2-carboxamide | 0.34 | [4][5] |
Table 2: Cellular Activity and Binding Affinity of Select Azetidine-Based STAT3 Inhibitors
| Compound ID | Cellular EC₅₀ (µM) in MDA-MB-231/468 cells | Binding Affinity (K D ) to STAT3 (nM) | Reference |
| 7e | 0.9 - 1.9 | Not Reported | [4][5][6] |
| 7f | 0.9 - 1.9 | Not Reported | [4][5][6] |
| 7g | 0.9 - 1.9 | 880 | [4][5][6] |
| 9k | 0.9 - 1.9 | 960 | [4][5][6] |
Table 3: Comparative IC₅₀ Values of Other Small Molecule STAT3 Inhibitors
| Compound ID | Target Domain | Assay Type | IC₅₀ (µM) |
| S3I-201 | SH2 | STAT3 DNA-binding | 86 ± 33 |
| BP-1-102 | SH2 | STAT3:STAT3 complex formation | 6.8 |
| inS3-54 | DNA-binding | STAT3 DNA-binding (EMSA) | ~20 |
| TTI-101 | SH2 | STAT3 phosphorylation | 0.025 - 0.120 |
| A11 | SH2 | FP Assay | 5.18 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative STAT3 inhibitor using a 3-phenoxyazetidine core and for key experiments involved in the characterization of these inhibitors.
Protocol 1: Synthesis of a Representative STAT3 Inhibitor
This protocol describes a general synthetic route for the preparation of a STAT3 inhibitor incorporating the 3-phenoxyazetidine moiety. The synthesis of specific azetidine-based STAT3 inhibitors can be achieved through modifications of this general procedure, often starting from N-Boc-3-hydroxyazetidine.[7]
Step 1: N-Boc-3-phenoxyazetidine Synthesis (Mitsunobu Reaction) [7]
-
To a solution of N-Boc-3-hydroxyazetidine (1 eq.) and phenol (1.2 eq.) in an appropriate solvent (e.g., THF) at 0 °C, add triphenylphosphine (1.5 eq.).
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield N-Boc-3-phenoxyazetidine.
Step 2: Deprotection of the Boc Group [7]
-
Dissolve N-Boc-3-phenoxyazetidine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent to obtain 3-phenoxyazetidine as a salt (e.g., hydrochloride or trifluoroacetate).
Step 3: Amide Coupling to Introduce the Pharmacophore
-
To a solution of this compound (1 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or HBTU (1.2 eq.) and a base like diisopropylethylamine (DIPEA) (3 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography or preparative HPLC to obtain the final STAT3 inhibitor.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding[8]
This assay determines the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[8]
Materials:
-
Nuclear extracts containing activated STAT3 (e.g., from NIH3T3/v-Src fibroblasts).[8]
-
3-phenoxyazetidine-based STAT3 inhibitors.
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe.[8]
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
Procedure:
-
Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitors for 30 minutes at room temperature.[8]
-
Probe Binding: Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes at room temperature.[8]
-
Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.[8]
-
Visualization: Dry the gel and expose it to X-ray film for radioactive probes.
-
Analysis: A "shift" in the migration of the labeled probe indicates the formation of a STAT3-DNA complex. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity.[1]
Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)[1]
This protocol details the detection of phosphorylated STAT3 at Tyr705, a critical step in its activation, in cancer cell lines treated with inhibitors.[1]
Materials:
-
Cancer cell lines with constitutive STAT3 activation (e.g., MDA-MB-468, DU145, HepG2).[1]
-
3-phenoxyazetidine STAT3 inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL reagent.
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of the 3-phenoxyazetidine inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL reagent and an imaging system.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)[1]
This protocol measures the number of viable cells in culture after treatment with the inhibitors.[1]
Materials:
-
Cancer cell lines.
-
96-well opaque-walled plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.[1]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the 3-phenoxyazetidine inhibitor.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[1]
-
Assay Procedure: Equilibrate the plate to room temperature, add CellTiter-Glo® Reagent to each well, and measure luminescence.[1]
Visualizations
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway and the point of inhibition.
Experimental Workflow for STAT3 Inhibitor Evaluation
Caption: Workflow for the synthesis and evaluation of STAT3 inhibitors.
Logical Relationship of STAT3 Inhibition and Cellular Effects
Caption: Mechanism of action leading to anti-tumor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Scaling Up Reactions with 3-Phenoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and considerations for the synthesis and scale-up of reactions involving 3-Phenoxyazetidine hydrochloride. This key intermediate is valuable in the synthesis of various biologically active molecules.[1] The following sections detail two primary synthetic pathways, troubleshooting, and safety protocols crucial for successful scale-up.
Synthetic Pathways
Two common and effective methods for the synthesis of this compound begin with N-Boc-3-hydroxyazetidine.[1] These are the Williamson Ether Synthesis and the Mitsunobu reaction. Both pathways conclude with a deprotection step to yield the final product.[1]
Pathway 1: Williamson Ether Synthesis
This two-step nucleophilic substitution is a robust method for preparing 3-Phenoxyazetidine.[1]
Step 1: Synthesis of N-Boc-3-phenoxyazetidine
This step involves the reaction of N-Boc-3-hydroxyazetidine with phenol in the presence of a base.
Caption: Williamson Ether Synthesis for N-Boc-3-phenoxyazetidine.
Step 2: Boc Deprotection
The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions to yield the hydrochloride salt.[2]
References
Application of 3-Phenoxyazetidine Hydrochloride in the Development of Muscarinic Receptor Antagonists
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 3-Phenoxyazetidine hydrochloride as a key building block in the synthesis of novel muscarinic receptor antagonists. Muscarinic receptors, a class of G protein-coupled receptors, are critical targets in the treatment of various pathologies, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. The development of subtype-selective antagonists is a significant goal in medicinal chemistry to minimize side effects associated with non-selective agents. This document outlines the synthetic utility of this compound, presents representative biological data for muscarinic antagonists, and provides detailed experimental protocols for their characterization.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are comprised of five subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[1] Their activation by the neurotransmitter acetylcholine (ACh) mediates a variety of physiological functions. Consequently, antagonists of these receptors have found therapeutic applications in a range of diseases.[2] For instance, M3 receptor antagonists are used to treat COPD and overactive bladder, while M1 and M4 antagonists are being investigated for neurological and psychiatric conditions.[3][4]
A significant challenge in the development of muscarinic antagonists is achieving selectivity for a specific receptor subtype to avoid adverse effects. For example, blockade of M2 receptors in the heart can lead to tachycardia, and M1 receptor blockade in the central nervous system can cause cognitive impairment.[2] The development of new chemical scaffolds is therefore crucial for identifying novel antagonists with improved selectivity profiles.
This compound is a versatile chemical intermediate.[5] Its strained azetidine ring provides a reactive site for nucleophilic substitution, making it an attractive starting material for the synthesis of diverse compound libraries. Notably, it has been employed in the synthesis of carboxamide derivatives with muscarinic receptor antagonist activity, highlighting its potential in this area of drug discovery.[5]
Synthetic Application of this compound
This compound serves as a key reagent in the synthesis of muscarinic antagonists, as demonstrated in the preparation of novel carboxamide derivatives. The synthesis typically involves the reaction of 3-Phenoxyazetidine, obtained from its hydrochloride salt, with a suitable carboxylic acid derivative to form an amide bond.
A representative synthetic scheme is the reaction of 3-Phenoxyazetidine with a carboxylic acid to yield a final carboxamide product with potential muscarinic antagonist activity.[5]
General Synthetic Protocol:
-
Preparation of 3-Phenoxyazetidine: this compound is neutralized with a suitable base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate) in an appropriate organic solvent (e.g., dichloromethane, N,N-dimethylformamide) to yield the free base, 3-Phenoxyazetidine.
-
Amide Coupling: The free 3-Phenoxyazetidine is then coupled with a carboxylic acid derivative. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired muscarinic receptor antagonist candidate.
Biological Characterization of Muscarinic Antagonists
Once synthesized, novel compounds derived from this compound must be evaluated for their affinity and functional activity at the five muscarinic receptor subtypes. The following are standard in vitro assays used for this characterization.
Data Presentation: Representative Biological Data
The following table summarizes representative binding affinities (Ki) and functional activities (pA2 or IC50) for known muscarinic antagonists. This data serves as a benchmark for the evaluation of new chemical entities.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 Functional pA2 |
| Atropine | ~1-2 | ~2 | ~1-2 | ~1-2 | ~1-2 | 8.9 |
| Pirenzepine | 15 | 300 | 200 | 100 | 250 | 6.8 |
| Darifenacin | 10 | 50 | 1 | 40 | 30 | 8.8 |
| Tiotropium | 1 | 2 | 0.5 | 1.5 | 1 | 9.5 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test compounds (synthesized from this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 1 µM Atropine.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).
-
Add 50 µL of various concentrations of the test compound.
-
Add 50 µL of the radiolabeled ligand at a concentration close to its Kd.
-
Add 100 µL of the prepared cell membranes (containing 20-50 µg of protein).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5)
This functional assay measures the ability of a compound to antagonize the agonist-induced accumulation of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.
Materials:
-
HEK293 or CHO cells expressing M1, M3, or M5 receptors.
-
Assay medium: HBSS or DMEM.
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds.
-
Lithium chloride (LiCl).
-
IP-One HTRF assay kit.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) in the presence of LiCl.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP1) using an HTRF assay kit according to the manufacturer's instructions.
Data Analysis:
-
Generate concentration-response curves for the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation.
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Calculate the pA2 value using the Schild equation for competitive antagonists.
Protocol 3: cAMP Accumulation Assay (for M2, M4)
This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi/o-coupled muscarinic receptors.
Materials:
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CHO or HEK293 cells expressing M2 or M4 receptors.
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Assay medium.
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Forskolin.
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Muscarinic agonist (e.g., acetylcholine).
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Test compounds.
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cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
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Plate cells in a 96-well plate.
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Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.
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Add the muscarinic agonist along with forskolin to stimulate adenylyl cyclase. The agonist will inhibit this stimulation.
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Incubate for 30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.
Data Analysis:
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Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the functional antagonist affinity (pA2) using the Schild equation if competitive antagonism is observed.
Visualizations
Caption: Muscarinic receptor signaling pathways.
Caption: Experimental workflow for antagonist discovery.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of novel muscarinic receptor antagonists. Its utility in constructing diverse chemical libraries provides a promising avenue for the discovery of next-generation subtype-selective antagonists. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and advance new chemical entities targeting the muscarinic receptor family, with the ultimate goal of developing safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting common side reactions with 3-Phenoxyazetidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenoxyazetidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound, which is typically prepared via a two-step process: Williamson ether synthesis to form N-Boc-3-phenoxyazetidine, followed by acidic deprotection of the Boc group.
Issue 1: Low Yield in N-Boc-3-phenoxyazetidine Synthesis (Williamson Ether Synthesis)
Question: I am experiencing a very low yield during the synthesis of N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol. What are the likely causes and how can I improve the yield?
Answer: Low yields in this Williamson ether synthesis can be attributed to several factors. Below is a breakdown of potential causes and their corresponding solutions:
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Inefficient Deprotonation of Phenol: For the reaction to proceed, the phenol must be deprotonated to form the more nucleophilic phenoxide. Incomplete deprotonation is a common reason for low yields.
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Solution: Ensure a sufficiently strong base is used. While strong bases like sodium hydride (NaH) are effective, safer alternatives like potassium carbonate (K₂CO₃) are often adequate for deprotonating phenol. It is also crucial to use anhydrous reagents and solvents, as any residual moisture will consume the base and hinder deprotonation.
-
-
Poor Leaving Group: The hydroxyl group (-OH) of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.
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Solution: Convert the hydroxyl group into a better leaving group. This is commonly achieved by converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), which are excellent leaving groups.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in Sₙ2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
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Solution: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO). These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.
-
-
Inappropriate Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the prevalence of side reactions.
-
Solution: The optimal temperature is a balance between a reasonable reaction rate and minimizing side reactions. Higher temperatures can accelerate the reaction but may also promote elimination byproducts. A starting temperature range of 50-80 °C is generally recommended for this reaction.
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Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows significant side products. What are these impurities and how can I minimize their formation?
Answer: The primary side reaction in a Williamson ether synthesis is elimination (E2). Additionally, with phenoxide nucleophiles, C-alkylation can sometimes be observed.
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Elimination (E2) Side Product: The base used to deprotonate phenol can also act as a base to promote the elimination of the leaving group, forming an alkene. This is more prevalent with sterically hindered substrates and at higher temperatures.
-
Minimization Strategies:
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Temperature Control: Avoid excessively high temperatures, as this favors elimination over substitution.
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Choice of Base: Use a non-hindered base. While strong bases are needed for deprotonation, highly hindered bases can preferentially act as an external base for elimination.
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Substrate Choice: The use of a good leaving group on a primary or secondary carbon, like in the case of the azetidine ring, generally favors substitution. However, the strained nature of the azetidine ring can influence reactivity.
-
-
-
C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired product) or at the aromatic ring (C-alkylation).
-
Minimization Strategies:
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
-
Issue 3: Difficulty in Boc Deprotection
Question: I am having trouble with the Boc deprotection step. The reaction is either incomplete or I am observing degradation of my product.
Answer: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. However, issues can arise from the choice of acid, solvent, and reaction time.
-
Incomplete Deprotection:
-
Solution: Ensure a sufficiently strong acidic condition. A 4M solution of HCl in dioxane is a common and effective reagent for this transformation. The reaction is typically stirred at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Product Degradation: The azetidine ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening or other side reactions.
-
Solution:
-
Milder Conditions: If degradation is observed, consider using milder acidic conditions. This could involve using a lower concentration of HCl or performing the reaction at a lower temperature (e.g., 0 °C).
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water with a strong acid can lead to hydrolysis of other functional groups or promote unwanted side reactions.
-
-
Issue 4: Challenges in Product Purification
Question: I am struggling to purify the final this compound product. What are the recommended purification methods?
Answer: this compound is a salt, which influences the choice of purification techniques.
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Initial Isolation: After the deprotection reaction, the product often precipitates from the reaction mixture upon concentration.
-
Procedure: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid can be triturated with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether. This process helps to remove non-polar impurities. The solid product is then collected by filtration, washed with the same solvent, and dried under vacuum.
-
-
Further Purification: If the product is still not pure enough after trituration, recrystallization can be employed.
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Solvent System: A common solvent system for the recrystallization of hydrochloride salts is a mixture of a polar solvent in which the salt is soluble at higher temperatures (like methanol or ethanol) and a less polar solvent in which it is less soluble (like ethyl acetate or diethyl ether). The product is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. Upon cooling, the purified product should crystallize out.
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Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group in this synthesis?
A1: The tert-butoxycarbonyl (Boc) group serves two primary functions in this synthesis:
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Protection: It protects the nitrogen of the azetidine ring from participating in undesired side reactions during the Williamson ether synthesis, which is performed under basic conditions.[1]
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Solubility: It increases the solubility of the starting material, N-Boc-3-hydroxyazetidine, in organic solvents.[1]
Q2: Can I use a different protecting group for the azetidine nitrogen?
A2: Yes, other nitrogen protecting groups can be used. However, the choice of protecting group is critical, and its removal conditions must be compatible with the final 3-phenoxyazetidine structure. The Boc group is widely used because it is stable under the basic conditions of the Williamson ether synthesis and can be removed under relatively mild acidic conditions.[1]
Q3: Is the Mitsunobu reaction a suitable alternative for the etherification step?
A3: Yes, the Mitsunobu reaction is a viable and common alternative for forming the ether linkage between N-Boc-3-hydroxyazetidine and phenol.[1][2] This reaction typically uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The Mitsunobu reaction often proceeds under milder conditions and results in an inversion of stereochemistry at the alcohol carbon.[1][2]
Q4: How can I effectively monitor the progress of my reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Williamson ether synthesis and the Boc deprotection step.[1] Staining the TLC plate with potassium permanganate can help visualize the spots of both reactants and products.[1] For a more detailed and quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)
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To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).
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Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
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Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
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After completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.
Protocol 2: Synthesis of this compound (Boc Deprotection)
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Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound.
Data Presentation
The choice of leaving group on the azetidine ring significantly impacts the reactivity in the Williamson ether synthesis. The following table summarizes the expected reactivity with different leaving groups.
| Entry | Leaving Group | Base | Solvent | Temperature (°C) | Expected Reactivity |
| 1 | -OMs (Mesylate) | K₂CO₃ | DMF | 60 | High |
| 2 | -OTs (Tosylate) | K₂CO₃ | DMF | 60 | High |
| 3 | -Br | K₂CO₃ | DMF | 80 | Moderate |
| 4 | -OH | K₂CO₃ | DMF | 80 | Very Low/No Reaction |
Table adapted from BenchChem.
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Williamson Ether Synthesis
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: 3-Phenoxyazetidine Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Phenoxyazetidine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.
-
Question: After the final deprotection and concentration steps, my this compound is an oil or a tacky solid. How can I obtain a crystalline product?
-
Answer: This is a common issue with hydrochloride salts, which can be hygroscopic or prone to oiling out. Here are several approaches to induce crystallization:
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Trituration: This is often the most effective method. Trituration involves stirring the oily product with a solvent in which the desired salt is insoluble, but impurities are soluble.[1] For this compound, diethyl ether is a recommended solvent for trituration. The process helps to break up the oil and encourage the formation of a solid precipitate.
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Recrystallization: If trituration is unsuccessful, recrystallization from a suitable solvent system can be employed. A common system for this compound is a mixture of methanol and ethyl acetate.[1] Dissolve the oil in a minimal amount of hot methanol and then slowly add ethyl acetate until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal growth.
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Solvent Evaporation with an Anti-Solvent: Dissolve the oily product in a small amount of a good solvent (e.g., methanol or dichloromethane) and then add a large excess of a non-polar "anti-solvent" in which the hydrochloride salt is insoluble, such as diethyl ether or hexane. This can force the product to precipitate out as a solid.
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Ensure Anhydrous Conditions: The presence of water can prevent crystallization and lead to an oily product.[2] Ensure all solvents and glassware are thoroughly dried before use, especially during the final isolation steps.
-
Issue 2: Low yield after purification.
-
Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors during the purification process:
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Product Loss During Washing: If the hydrochloride salt has some solubility in the washing solvent (e.g., diethyl ether during trituration), excessive washing can lead to product loss. Use minimal amounts of cold solvent for washing.
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Incomplete Precipitation/Crystallization: If the product is not fully precipitated from the solution, a significant portion will be lost in the mother liquor. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Placing the solution in a refrigerator or freezer can sometimes improve yields.
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Decomposition: Azetidine rings can be susceptible to ring-opening under harsh acidic conditions, especially with prolonged exposure or high temperatures during the deprotection step.[1] It is crucial to monitor the deprotection reaction closely and work up the reaction as soon as the starting material is consumed.
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Multiple Purification Steps: Each purification step will inevitably result in some product loss. If possible, try to optimize a single purification method to achieve the desired purity.
-
Issue 3: The purified product has a yellow or off-white color.
-
Question: My this compound is not a pure white solid. What causes the discoloration and how can I remove it?
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Answer: A yellow or off-white color can indicate the presence of impurities from the synthesis or degradation products.
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Recrystallization: This is often the most effective method for removing colored impurities. The impurities may remain in the mother liquor, leaving behind purer, colorless crystals.
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Activated Charcoal Treatment: If recrystallization alone is not sufficient, you can try treating a solution of the product with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that it can also adsorb some of the desired product, potentially lowering the yield.
-
Check Starting Material Purity: The impurity may be carried over from the starting materials. Ensure the N-Boc-3-phenoxyazetidine used for the deprotection step is of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The two most commonly recommended and effective purification techniques are:
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Trituration with diethyl ether: This is a rapid and efficient method for removing non-polar impurities and inducing solidification of the product.
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Recrystallization from a methanol/ethyl acetate solvent system: This method is excellent for achieving high purity and removing a broader range of impurities, including colored ones.[1]
Q2: What is the expected purity and yield after purification?
A2: The purity and yield will depend on the crude material's quality and the chosen purification method. Below is a table with illustrative data for comparison.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Trituration (Diethyl Ether) | 85-90% | >95% | 85-95% | Effective for removing residual non-polar solvents and impurities. |
| Recrystallization (Methanol/Ethyl Acetate) | 85-90% | >98% | 70-85% | Generally provides higher purity but may result in a slightly lower yield due to the product's solubility in the mother liquor. |
| Column Chromatography (Silica Gel) | <85% | >99% | 50-70% | Can achieve very high purity but is often less practical for the final hydrochloride salt due to potential issues with streaking and lower yields. It is more commonly used for the purification of the N-Boc protected intermediate. |
Note: These values are illustrative and can vary based on experimental conditions.
Q3: How should I store purified this compound?
A3: this compound is potentially hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.
Q4: What are the key handling precautions for this compound?
A4: As with any chemical, good laboratory practices should be followed. This includes:
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Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.
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Handling the compound in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.[3]
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Washing hands thoroughly after handling.[3]
Q5: What analytical methods can be used to assess the purity of this compound?
A5: Several analytical techniques can be used to determine the purity of the final product:
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High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the percentage of the main component and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and identify the presence of any residual solvents or impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry to identify the desired product and any impurities by their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Purification by Trituration with Diethyl Ether
-
Preparation: Place the crude this compound (as an oil or semi-solid) in a clean, dry Erlenmeyer flask with a magnetic stir bar.
-
Solvent Addition: Add a sufficient volume of anhydrous diethyl ether to fully immerse the crude product.
-
Stirring: Stir the suspension vigorously at room temperature. The oil should gradually transform into a solid precipitate. This process can take from 30 minutes to several hours. A spatula can be used to gently scrape the sides of the flask to aid in solidification.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under high vacuum to remove all traces of the solvent.
Protocol 2: Purification by Recrystallization from Methanol/Ethyl Acetate
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate and obtain a clear or slightly hazy solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and yield, subsequently place the flask in a refrigerator (2-8 °C) for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold methanol/ethyl acetate mixture.
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Drying: Dry the purified crystals under high vacuum.
Visualizations
References
Technical Support Center: Synthesis of 3-Phenoxyazetidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenoxyazetidine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the initial formation of N-Boc-3-phenoxyazetidine followed by the deprotection of the Boc group.
Step 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Deprotonation of Phenol: Residual moisture or a base that is not strong enough can lead to incomplete formation of the phenoxide nucleophile.[1] | Ensure all reagents and solvents are anhydrous. While strong bases like sodium hydride (NaH) are effective, safer alternatives like potassium carbonate (K₂CO₃) are often sufficient.[1] |
| Poor Leaving Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.[1] | Convert the alcohol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), in a separate step or in situ.[1] | |
| Suboptimal Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity.[1] | Use a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[1] | |
| Side Reactions | O-Alkylation vs. C-Alkylation: Phenoxide is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom. | Use polar aprotic solvents and ensure the phenoxide is fully formed before adding the azetidine electrophile. |
| N-Alkylation: Strong bases could potentially deprotonate the nitrogen of the Boc-protecting group, leading to side reactions, although this is less common. | Use a less hindered and non-nucleophilic base if possible and avoid excessively high reaction temperatures. |
Table 1: Effect of Base on N-Boc-3-phenoxyazetidine Synthesis Yield [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | NaH | DMF | 25 | 12 | High |
| 2 | K₂CO₃ | DMF | 80 | 24 | Moderate to High |
| 3 | Cs₂CO₃ | Acetonitrile | 60 | 18 | High |
Table 2: Effect of Leaving Group on Reactivity [1]
| Entry | Leaving Group | Base | Solvent | Temperature (°C) | Expected Reactivity |
| 1 | -OMs (Mesylate) | K₂CO₃ | DMF | 60 | High |
| 2 | -OTs (Tosylate) | K₂CO₃ | DMF | 60 | High |
| 3 | -Br | K₂CO₃ | DMF | 80 | Moderate |
| 4 | -OH | K₂CO₃ | DMF | 80 | Very Low/No Reaction |
Step 2: Boc Deprotection to Yield this compound
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Reaction Time: The acid may not be strong enough, or the reaction may not have proceeded to completion. | Use a 4M solution of HCl in dioxane or 1M HCl in acetic acid.[1] Monitor the reaction by TLC or LC-MS and allow it to stir at room temperature for 2-4 hours or until the starting material is consumed.[1] |
| Product Decomposition | Harsh Acidic Conditions: Azetidine rings can be susceptible to ring-opening with prolonged exposure to strong acids or high temperatures.[1] | Work up the reaction as soon as the starting material is consumed. Avoid heating the reaction mixture.[1] |
| Purification Difficulties | Impurities in the Crude Product: The final hydrochloride salt may contain residual solvents or byproducts. | After removing the solvent under reduced pressure, triturate the crude solid with a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, and then collect the precipitate by filtration.[1] If further purification is necessary, recrystallization from a suitable solvent system like methanol/ethyl acetate can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis? A1: The tert-butoxycarbonyl (Boc) group protects the nitrogen of the azetidine ring. This prevents it from acting as a nucleophile and reacting with the electrophilic azetidine starting material, which would lead to undesired polymerization or other side reactions.
Q2: How can I monitor the progress of the reactions? A2: Both the Williamson ether synthesis and the Boc deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material and the product.
Q3: What are the safety precautions I should take when working with sodium hydride? A3: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Can I use a different protecting group for the azetidine nitrogen? A4: Yes, other protecting groups can be used. For example, a benzhydryl group is another common protecting group for azetidines.[2] However, the deprotection conditions will vary depending on the protecting group used. The Boc group is often preferred due to its stability under many reaction conditions and its relatively mild acidic removal.
Q5: What is the expected purity of the final this compound product? A5: With proper purification techniques, such as trituration and/or recrystallization, a purity of 98% or higher can be achieved.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis) [1]
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To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).
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Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
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Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
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After completion, cool the reaction mixture to room temperature and dilute it with water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.
Protocol 2: Synthesis of this compound (Boc Deprotection) [1]
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Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
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Stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is no longer visible.
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Concentrate the reaction mixture to dryness under reduced pressure.
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Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
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Wash the solid with diethyl ether and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the first step.
References
stability issues and proper storage of 3-Phenoxyazetidine hydrochloride
This technical support center provides guidance on the stability issues and proper storage of 3-Phenoxyazetidine hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the susceptibility of the four-membered azetidine ring to ring-opening reactions, particularly under acidic conditions.[1][2] This reactivity is due to the inherent ring strain of the azetidine core.[2][3] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to cleavage of the ring. Additionally, hydrolysis of the ether linkage and potential oxidation of the phenoxy group are theoretical degradation pathways to consider.
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from light.
Q3: Is this compound sensitive to acidic and basic conditions?
A3: Yes, the azetidine ring is known to be sensitive to acidic conditions, which can catalyze ring-opening.[1][2] While generally more stable under basic conditions, some azetidine derivatives can still be reactive.[1] Therefore, exposure to strong acids and bases should be avoided during experiments and storage.
Q4: What are the likely degradation products of this compound?
A4: Based on the known reactivity of azetidine derivatives, likely degradation products could arise from:
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Acid-catalyzed ring-opening: Nucleophilic attack by water or other nucleophiles present in the medium on the protonated azetidine, leading to derivatives of 3-amino-1-phenoxypropan-2-ol.
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Hydrolysis of the ether bond: While generally stable, under harsh acidic or basic conditions, the ether linkage could potentially be cleaved to form 3-hydroxyazetidine and phenol.
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Oxidation: The phenoxy group could be susceptible to oxidation, leading to hydroxylated or quinone-like structures, particularly if exposed to oxidizing agents or light and air over prolonged periods.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
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Possible Cause: Degradation of the compound.
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Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the sample was not exposed to acidic or strongly basic conditions during preparation. Use neutral, buffered solvents where possible.
-
Check Storage Conditions: Verify that the stock material has been stored correctly (cool, dry, protected from light).
-
Perform Forced Degradation: To confirm if the new peaks are degradation products, perform a forced degradation study on a reference sample of this compound (see Experimental Protocols section). This will help in identifying the retention times of potential degradants.
-
LC-MS Analysis: Use LC-MS to obtain the mass of the unknown peaks to help in their identification and comparison with potential degradation products.
-
Issue 2: My reaction yield is low when using this compound in an acidic reaction medium.
-
Possible Cause: Acid-catalyzed degradation of the azetidine ring is competing with your desired reaction.
-
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction medium to a less acidic pH.
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of the degradation side reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.
-
Alternative Reagents: Consider using alternative, less acidic catalysts or reagents if the reaction chemistry allows.
-
Stability Data
| Stress Condition | Parameters | Recommended Time Points | Expected Observations |
| Acid Hydrolysis | 0.1 M HCl, RT and 60°C | 0, 2, 4, 8, 24, 48 hours | Significant degradation expected, especially at elevated temperature. Monitor for ring-opened products. |
| Base Hydrolysis | 0.1 M NaOH, RT and 60°C | 0, 2, 4, 8, 24, 48 hours | Less degradation than acid hydrolysis is expected, but potential for ether bond cleavage should be monitored. |
| Oxidation | 3% H₂O₂, RT | 0, 2, 4, 8, 24 hours | Monitor for the appearance of oxidation products of the phenyl ring. |
| Thermal | 80°C (solid state) | 1, 3, 7, 14, 30 days | Assess for melting point depression and appearance of degradation products by HPLC. |
| Photostability | ICH Q1B conditions | Conforming to ICH guidelines | Assess for degradation and color change upon exposure to light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the sample at room temperature and withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.
-
At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.
-
Analyze the samples at appropriate time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of 3-Phenoxyazetidine.
References
overcoming solubility challenges with 3-Phenoxyazetidine hydrochloride in reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges associated with the handling and reactivity of 3-Phenoxyazetidine hydrochloride, with a primary focus on overcoming its inherent solubility issues in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: As a hydrochloride salt, the azetidine nitrogen is protonated, forming a charged ammonium species (R₂NH₂⁺Cl⁻). This ionic character makes the molecule highly polar, leading to strong interactions with polar solvents like water, methanol, and DMSO.[1][2] Conversely, it results in poor solubility in less polar or non-polar organic solvents that cannot effectively solvate the charged species.[1]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For direct dissolution, polar protic solvents such as methanol and ethanol, or polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the best choices.[1][2] However, the choice of solvent must be compatible with your intended reaction chemistry.
Q3: Can I improve solubility by heating the reaction mixture?
A3: Gentle heating can increase the solubility of this compound to some extent. However, caution is advised as the four-membered azetidine ring is strained and can be susceptible to ring-opening or other decomposition pathways at elevated temperatures.[1] Always monitor for degradation by TLC or LC-MS when heating reactions involving azetidines.
Q4: What is "free-basing" and how can it help with solubility?
A4: Free-basing is the process of converting the amine hydrochloride salt back to its neutral, "free base" form by treating it with a base.[3][4] The free base is significantly less polar and, therefore, much more soluble in a wider range of organic solvents, including DCM, THF, and ethyl acetate.[1] This is the most common and effective strategy to overcome solubility challenges.[1]
Q5: If I use a base to form the free amine in situ, what happens to the hydrochloride?
A5: When you add a base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA), it neutralizes the hydrogen chloride, forming a corresponding ammonium salt (e.g., Et₃N·HCl).[1] In many non-polar organic solvents, this newly formed salt is insoluble and precipitates out of the solution as a white solid, which can often be filtered off if desired.
Troubleshooting Guide: Overcoming Solubility in Reactions
This guide will walk you through a logical progression of steps to address solubility issues with this compound in a typical N-alkylation reaction.
Problem: this compound does not dissolve in my reaction solvent (e.g., Acetonitrile or DCM), preventing the reaction from proceeding.
Solution Workflow
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data
While specific experimental data for this compound is not broadly published, the following table provides an estimated solubility profile based on the general properties of amine hydrochloride salts. This should be used as a guideline for solvent selection.
| Solvent | Polarity Index | Type | Estimated Solubility of HCl Salt (mg/mL) at 25°C | Estimated Solubility of Free Base (mg/mL) at 25°C |
| Water | 10.2 | Polar Protic | > 100 | < 1 |
| Methanol (MeOH) | 5.1 | Polar Protic | 50 - 100 | > 50 |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 100 | > 100 |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 | > 100 |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | < 5 | > 20 |
| Dichloromethane (DCM) | 3.1 | Chlorinated | < 1 | > 50 |
| Tetrahydrofuran (THF) | 4.0 | Ether | < 1 | > 30 |
| Ethyl Acetate (EtOAc) | 4.4 | Ester | < 0.1 | > 20 |
| Toluene | 2.4 | Aromatic | < 0.1 | > 10 |
| Hexanes | 0.1 | Non-polar | < 0.1 | < 5 |
Experimental Protocols
Protocol 1: In Situ Free-Basing for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide by generating the reactive free base within the reaction mixture.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide) (1.0 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.) (Optional, for less reactive halides)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and your chosen anhydrous solvent (e.g., MeCN).
-
Begin stirring to create a suspension.
-
Slowly add the tertiary amine base (e.g., DIPEA, 1.5 eq.) dropwise to the suspension.
-
Stir the mixture at room temperature for 30 minutes. You should observe the solid hydrochloride salt being consumed, often accompanied by the precipitation of a new solid (the tertiary amine hydrochloride).
-
Add the alkyl halide (1.0 eq.) to the reaction mixture. If using, add K₂CO₃ at this stage.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, proceed with a standard aqueous workup. Quench the reaction with water, extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for N-alkylation.
Protocol 2: Isolation of the Free Base
Use this protocol when your reaction conditions are sensitive to the presence of a tertiary amine base or its corresponding hydrochloride salt.
Materials:
-
This compound
-
1M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice bath and slowly add 1M NaOH solution while gently swirling until the pH of the aqueous layer is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer three times with your chosen organic solvent (e.g., DCM).
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-Phenoxyazetidine free base, which can be used directly in the subsequent reaction.
Caption: Relationship between salt and free base forms.
References
identifying and characterizing impurities in 3-Phenoxyazetidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 3-Phenoxyazetidine hydrochloride.
Troubleshooting Guide: Common Analytical Issues
Users may encounter several challenges during the analysis of this compound. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC-01 | Appearance of unexpected peaks in the HPLC chromatogram. | 1. Contamination from solvent, glassware, or sample handling.2. Degradation of the sample.3. Presence of a new process-related impurity from a recent synthesis batch. | 1. Run a blank injection (mobile phase only) to check for system contamination.2. Use fresh, high-purity solvents and meticulously clean all glassware.3. Prepare a fresh sample and analyze immediately. Compare with a retained sample if available.4. Re-evaluate the synthesis pathway for potential side reactions.[1][2][3] |
| HPLC-02 | Poor peak shape (e.g., tailing, fronting, or splitting). | 1. Column overload.2. Incompatible mobile phase pH with the analyte.3. Column degradation or contamination.4. Co-elution of the main peak with an impurity. | 1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase pH. For a hydrochloride salt, a slightly acidic mobile phase (pH 2.5-4.0) is often optimal.3. Flush the column with a strong solvent or replace it if necessary.4. Modify the mobile phase composition or gradient to improve resolution. |
| HPLC-03 | Inconsistent retention times. | 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.2. Use a column oven to maintain a constant temperature.3. Ensure the column is adequately equilibrated with the mobile phase before injection. |
| MS-01 | Difficulty in obtaining a clear mass spectrum for a low-level impurity. | 1. Insufficient concentration of the impurity.2. Ion suppression from the main component or mobile phase additives. | 1. Concentrate the sample or perform a fraction collection from the HPLC.2. Divert the main peak away from the mass spectrometer.3. Optimize MS source parameters (e.g., electrospray voltage, gas flow). |
| GC-01 | No peak observed for expected volatile impurities (e.g., residual solvents). | 1. The impurity is not volatile enough for GC.2. The injection temperature is too low.3. Inappropriate column selection. | 1. Use headspace GC for highly volatile solvents. For semi-volatiles, consider derivatization.[4][5]2. Increase the injector port temperature.3. Select a GC column with appropriate polarity for the target analytes (e.g., BP 624 for common solvents).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related organic impurities in this compound?
A1: Based on common synthesis routes, potential organic impurities include unreacted starting materials, intermediates, and by-products.[1][2][6] These can be categorized as:
-
Starting Materials: Phenol, N-Boc-3-hydroxyazetidine.
-
Intermediates: N-Boc-3-phenoxyazetidine (from incomplete deprotection).[1]
-
Reagents/By-products: Unreacted mesylates or tosylates, and products from potential side reactions.
Q2: What types of impurities should I be looking for besides organic ones?
A2: According to regulatory guidelines, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[6][7][8]
-
Inorganic Impurities: These can originate from reagents, catalysts, and the manufacturing process. Examples include inorganic salts, heavy metals, and filter aids.[6][7]
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product. For 3-Phenoxyazetidine HCl, common solvents to screen for include dioxane, dimethylformamide (DMF), and diethyl ether.[1][4]
Q3: My API is a hydrochloride salt. Do my impurity reference standards also need to be hydrochloride salts?
A3: Not necessarily. In analytical techniques like HPLC, the mobile phase conditions typically determine the ionization state of the analyte and impurity as they pass through the column and detector. Therefore, an impurity's free base or another salt form will generally have a similar retention time and mass spectrum to its hydrochloride salt form. However, for accurate quantification, it is crucial to know the exact form of the reference standard to account for molecular weight differences.[9]
Q4: At what level do I need to identify and characterize an impurity?
A4: Regulatory guidelines, such as those from the ICH, generally state that any impurity observed at a level greater than 0.1% should be identified and characterized.[8] This involves determining its structure and quantifying it accurately.
Q5: What are the primary analytical techniques for identifying and characterizing these impurities?
A5: A combination of chromatographic and spectroscopic techniques is typically employed.[6]
-
HPLC with UV and/or Mass Spectrometry (LC-MS): This is the primary tool for separating, detecting, and quantifying non-volatile organic impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile organic impurities, particularly residual solvents.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities, often after isolation.[6][8]
Experimental Protocols
Protocol 1: HPLC-UV Method for Organic Impurity Profiling
This protocol provides a general method for separating this compound from its potential non-volatile impurities.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute as necessary for analysis.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the sample solution and record the chromatogram.
-
Analyze the chromatogram for the main peak and any impurity peaks. Relative retention times (RRT) should be calculated for known impurities.
-
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is designed to detect and quantify common residual solvents from the synthesis process.
-
Instrumentation:
-
GC Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector: Split mode (10:1), Temperature: 220 °C.
-
Oven Program: Initial temp 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
MS Detector: Scan range 35-350 amu.
-
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not contain the analytes of interest.
-
Seal the vial immediately.
-
-
Procedure:
-
Place the prepared vial into the headspace autosampler.
-
Run the analysis.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known solvent standards.
-
Visualizations
The following diagrams illustrate key workflows and logical processes for impurity analysis.
Caption: Workflow for impurity identification and characterization.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
Technical Support Center: Refining Workup Procedures for Reactions Involving 3-Phenoxyazetidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenoxyazetidine hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of your reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the first step when working with this compound in a reaction?
Before using this compound in a reaction where it will act as a nucleophile (e.g., N-alkylation or N-acylation), it is essential to convert it to its free base form. This is typically achieved by treating it with a suitable base to neutralize the hydrochloride salt.
Q2: How do I convert this compound to its free base?
A standard method is to dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with an aqueous basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. The organic layer containing the free base can then be dried and used in the subsequent reaction.
Q3: What are the most common reactions performed with 3-Phenoxyazetidine?
The most common reactions involve the functionalization of the secondary amine, primarily through N-alkylation and N-acylation, to introduce various substituents.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the workup of reactions involving 3-Phenoxyazetidine.
N-Alkylation Reactions
Problem: Low yield of the N-alkylated product.
| Potential Cause | Suggested Solution |
| Incomplete conversion to the free base: Residual hydrochloride salt will not participate in the reaction. | Ensure complete neutralization of the starting material by washing with a base. Test the aqueous layer with pH paper to confirm it is basic. |
| Steric hindrance: A bulky alkylating agent or the azetidine ring itself can slow down the reaction. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). |
| Over-alkylation: The desired secondary amine product can be further alkylated to form a quaternary ammonium salt.[1] | Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction. |
| Poor choice of base: The base may not be strong enough to facilitate the reaction or may be too sterically hindered. | For alkyl halides, a non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[2] |
Problem: Difficulty in removing the excess alkylating agent after the reaction.
| Potential Cause | Suggested Solution |
| High boiling point of the alkylating agent: Difficult to remove by simple evaporation. | If the product is stable to acid, an acidic wash can be employed to protonate the product and extract it into the aqueous layer, leaving the unreacted alkyl halide in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
| Co-elution during column chromatography: The product and the alkylating agent have similar polarities. | Modify the mobile phase of your column chromatography. A different solvent system may improve separation. Alternatively, a reactive quench, such as adding a small amount of a primary amine (e.g., benzylamine) to react with the excess alkylating agent, can form a more polar adduct that is easier to separate. |
N-Acylation Reactions
Problem: The N-acylated product is contaminated with unreacted acylating agent (e.g., acyl chloride or anhydride).
| Potential Cause | Suggested Solution |
| Excess acylating agent used: Standard practice to drive the reaction to completion. | Quench the reaction with a nucleophilic scavenger. Adding a small amount of water, methanol, or an amine like piperidine will react with the excess acylating agent to form a more easily removable byproduct (a carboxylic acid, ester, or amide, respectively). |
| Hydrolysis of the acylating agent during workup: Forms a carboxylic acid byproduct that can be difficult to remove. | A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the carboxylic acid to its carboxylate salt, which is soluble in the aqueous layer and can be easily separated. |
Problem: Difficulty in removing the amine base (e.g., triethylamine, DIPEA) and its corresponding hydrochloride salt.
| Potential Cause | Suggested Solution |
| Triethylamine hydrochloride (TEA·HCl) precipitation: This salt has low solubility in many organic solvents. | If TEA·HCl precipitates, it can be removed by filtration.[3] If it remains in solution, an aqueous wash is effective as the salt is highly soluble in water.[3] |
| DIPEA is a bulky, less water-soluble amine: Can be difficult to remove with a simple water wash. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the DIPEA, forming a water-soluble salt that can be extracted into the aqueous phase.[4] Be cautious if your product is acid-sensitive. |
| Emulsion formation during extraction: The presence of salts and polar compounds can lead to the formation of stable emulsions.[5] | To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.[5] Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Data Presentation
The following tables provide representative data for typical N-alkylation and N-acylation reactions of 3-Phenoxyazetidine. Note that yields and purities are highly dependent on the specific reaction conditions and the efficiency of the workup procedure.
Table 1: Representative Data for N-Alkylation of 3-Phenoxyazetidine
| Alkylating Agent | Base | Solvent | Workup Method | Typical Yield (%) | Typical Purity (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Aqueous Wash & Chromatography | 85-95 | >98 |
| Ethyl iodide | Cs₂CO₃ | DMF | Acid-Base Extraction & Chromatography | 80-90 | >97 |
| Isopropyl bromide | K₂CO₃ | Acetonitrile | Aqueous Wash & Chromatography | 60-70 | >95 |
Table 2: Representative Data for N-Acylation of 3-Phenoxyazetidine
| Acylating Agent | Base | Solvent | Workup Method | Typical Yield (%) | Typical Purity (%) |
| Acetyl chloride | Et₃N | Dichloromethane | Basic Wash & Chromatography | 90-98 | >99 |
| Benzoyl chloride | Pyridine | Dichloromethane | Acidic Wash, Basic Wash & Chromatography | 88-95 | >98 |
| Acetic anhydride | DIPEA | THF | Basic Wash & Chromatography | 92-97 | >99 |
Experimental Protocols
Protocol 1: N-Benzylation of this compound
-
Free Base Formation: Dissolve this compound (1.0 eq) in dichloromethane (10 vol). Wash with saturated aqueous sodium bicarbonate solution (2 x 5 vol). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Alkylation: Dissolve the 3-Phenoxyazetidine free base in acetonitrile (10 vol). Add potassium carbonate (2.0 eq) and stir the suspension for 10 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-3-phenoxyazetidine.
Protocol 2: N-Acetylation of this compound
-
Free Base Formation: Prepare the 3-Phenoxyazetidine free base as described in Protocol 1.
-
Acylation: Dissolve the 3-Phenoxyazetidine free base in dichloromethane (10 vol) and cool to 0°C in an ice bath. Add triethylamine (1.5 eq). Slowly add acetyl chloride (1.2 eq) dropwise, keeping the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude N-acetyl-3-phenoxyazetidine is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Experimental Workflow for N-Acylation Workup
Caption: General workup procedure for N-acylation reactions.
References
preventing degradation of 3-Phenoxyazetidine hydrochloride during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Phenoxyazetidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during chemical reactions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are driven by the inherent strain of the four-membered azetidine ring. Key pathways include:
-
Hydrolysis: Under strongly acidic or basic conditions, the ether linkage can be cleaved, or the azetidine ring can open, yielding phenol and derivatives of 3-hydroxyazetidine or ring-opened products.
-
Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack, which can lead to ring cleavage. This is particularly relevant when the nitrogen atom is derivatized with an electron-withdrawing group (e.g., acylated), which can activate the ring. Intramolecular ring-opening may also occur if a nucleophilic functional group is present elsewhere in the molecule.[1][2][3]
-
Reaction with Strong Bases: As a hydrochloride salt, it is relatively stable. However, upon neutralization with a base to the free amine form, the lone pair on the nitrogen becomes available, and the compound's reactivity increases. While necessary for many reactions, prolonged exposure to strong bases or high temperatures in a basic medium can promote degradation.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is critical for the stability of this compound. The hydrochloride salt form is protonated at the nitrogen atom, which stabilizes the molecule by reducing the nucleophilicity of the nitrogen and preventing it from participating in undesired side reactions. In its free base form (at higher pH), the nitrogen's lone pair is available, making it susceptible to acting as a nucleophile, which can lead to side reactions or polymerization, especially under harsh conditions. Acidic conditions generally favor the stability of the azetidinium salt.[2]
Q3: Is this compound sensitive to temperature?
A3: Yes, like most strained heterocyclic compounds, its stability is temperature-dependent. High reaction temperatures can provide the necessary activation energy for degradation pathways such as ring-opening or elimination reactions. It is advisable to conduct reactions at the lowest effective temperature and to monitor the reaction progress closely to avoid prolonged heating.
Q4: What is the approximate pKa of the azetidinium ion, and how does this influence base selection in reactions?
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield or No Reaction in N-Alkylation or N-Acylation
| Potential Cause | Troubleshooting Step |
| Incomplete neutralization of the hydrochloride salt. | The free azetidine nitrogen is the nucleophile. Ensure at least one equivalent of base is used to liberate the free amine. For weaker bases, a slight excess (1.1-1.5 equivalents) may be necessary. |
| Insufficiently reactive alkylating/acylating agent. | For less reactive agents, consider increasing the temperature moderately. Alternatively, switch to a more reactive agent (e.g., from an alkyl bromide to an alkyl iodide or from an acid anhydride to an acyl chloride).[4] |
| Poor solvent choice. | Use polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) that can dissolve the reactants but do not interfere with the nucleophilicity of the amine.[5][6] |
| Reaction temperature is too low. | While high temperatures can cause degradation, some reactions require a certain activation energy. Gradually increase the temperature while monitoring the reaction by TLC or LC-MS. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step |
| Over-alkylation (formation of a quaternary azetidinium salt). | This occurs when the N-alkylated product reacts again with the alkylating agent. To minimize this, use a slight excess of 3-phenoxyazetidine relative to the alkylating agent. Also, add the alkylating agent slowly or dropwise to the reaction mixture.[5] |
| Ring-opening degradation products are observed. | This can be caused by overly harsh conditions (strong base, high temperature). Use the mildest base and lowest temperature that afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Side reactions with the phenoxy group. | While the phenoxy group is generally stable, strong electrophiles or harsh acidic/basic conditions could potentially lead to side reactions on the aromatic ring. Ensure reaction conditions are specific for the intended transformation on the azetidine nitrogen. |
Quantitative Data Summary
The following table provides illustrative stability data for a generalized N-substituted azetidine under various conditions. These values are based on general chemical principles and data from analogous compounds, as specific kinetic studies on this compound are not widely published.
| Condition | Parameter | Value | Comment |
| pH Stability | Half-life (T₁/₂) at 50°C | pH 1.8: > 24 hours | Generally stable under acidic conditions.[2] |
| pH 7.4: ~12 hours | Stability decreases at neutral pH. | ||
| pH 10: < 4 hours | Susceptible to degradation under basic conditions. | ||
| Thermal Stability | % Degradation after 6h | 60°C: < 5% | Moderate thermal stability. |
| 80°C: ~15% | Degradation increases with temperature. | ||
| 100°C: > 30% | High temperatures should be avoided. | ||
| Base Stability (Free Base Form) | % Degradation after 4h at 60°C | K₂CO₃ in ACN: < 10% | Weaker inorganic bases are generally well-tolerated. |
| TEA in DCM: < 15% | Common organic bases are suitable for many reactions. | ||
| NaH in THF: ~25% | Stronger bases may increase the rate of degradation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol provides a general method for the N-acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise. Stir for 10 minutes.
-
Slowly add the acyl chloride (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the N-alkylation of this compound.
Caption: A decision tree for troubleshooting low-yield reactions involving this compound.
References
Technical Support Center: Selective Functionalization of the Azetidine Ring
Welcome to the technical support center for the selective functionalization of the azetidine ring. This resource is tailored for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with azetidines?
A1: The main challenges stem from the inherent strain of the four-membered ring (approx. 25.4 kcal/mol).[1] This strain makes azetidines susceptible to undesired ring-opening reactions. Other common issues include difficulties in achieving regioselectivity during functionalization, low reaction yields, and potential for polymerization.[2] The choice of protecting groups and reaction conditions is critical to manage these challenges.
Q2: Which protecting group is most suitable for the azetidine nitrogen?
A2: The choice of protecting group is crucial and depends on the desired reaction pathway.
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability under various conditions and its straightforward removal with acid.[2] N-Boc groups can also direct lithiation to the α-benzylic position in 2-arylazetidines.[3]
-
Tosyl (Ts): A strong electron-withdrawing group that can activate the ring, making it more susceptible to nucleophilic attack or ring-opening.
-
Benzyl (Bn) or Carbobenzyloxy (Cbz): Often used in peptide synthesis and offer orthogonal deprotection strategies.[2][4]
Q3: How stable is the azetidine ring to various reaction conditions?
A3: The azetidine ring is significantly more stable than the highly strained aziridine ring but is still vulnerable under certain conditions.[1] It is known to be stable to strongly acidic conditions required for post-cyclization deprotection of amino acid side chains in peptide synthesis.[4] However, the combination of an activating group on the nitrogen (like a tosyl group) and the presence of Lewis acids or strong nucleophiles can promote ring-opening.[1][3]
Q4: What are the typical spectroscopic signatures for an N-Boc protected azetidine?
A4: In ¹H NMR spectroscopy, the azetidine ring protons typically appear as multiplets between 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic sharp singlet around 1.4 ppm. In ¹³C NMR, the ring carbons resonate in the 35-60 ppm range, while the Boc carbonyl carbon appears near 155 ppm.[2]
Troubleshooting Guides
Low Reaction Yields
| Symptom | Potential Cause | Suggested Solution |
| Low yield in C-H functionalization with electron-withdrawing groups on the substrate. | The substrate is deactivated towards the desired C-H activation step due to the electron-withdrawing nature of the substituent.[5] | Increase Catalyst Loading: For metal-catalyzed reactions, a higher catalyst loading might be needed to overcome the increased activation energy.[5]Modify Reaction Conditions: Increase reaction time or temperature, within the stability limits of your substrate and reagents.[5]Change Directing Group: A more effective directing group might be required to facilitate the C-H activation. |
| Low yield in visible-light photocatalytic reactions (e.g., Aza Paternò–Büchi). | Inefficient energy transfer from the photocatalyst to the substrate. Or, the excited state of the substrate is quenched through non-productive pathways. | Change Solvent: Switching to a more polar solvent like THF has been shown to improve yields in some cases.[5][6]Optimize Photocatalyst: Screen different photocatalysts. For example, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ has been shown to be highly potent for azetidine synthesis via [2+2] cycloaddition.[6][7]Increase Substrate Concentration: In some intramolecular reactions, higher concentration can favor the desired cyclization. |
| Low yield in nucleophilic ring-opening reactions. | Poor activation of the azetidine ring or a weak nucleophile. | Activate the Ring: Use a stronger electron-withdrawing group on the nitrogen (e.g., Ts).Add a Lewis Acid: Lewis acids like BF₃·OEt₂ can coordinate to the nitrogen, making the ring carbons more electrophilic and susceptible to attack.[8]Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile or increase its concentration. |
Poor Regio- or Stereoselectivity
| Symptom | Potential Cause | Suggested Solution |
| Incorrect regioselectivity in the ring-opening of an unsymmetrically substituted azetidine. | A mismatch between the electronic and steric influences of the substituents and the nature of the nucleophile. | Electronic Control: For attack at the more substituted carbon, use "harder" nucleophiles (e.g., azides, halides) and a Lewis acid catalyst to favor the formation of a more stable carbocation-like intermediate at that position.[8]Steric Control: For attack at the less substituted carbon, use sterically bulky nucleophiles.[8]Modify N-Activating Group: The electronic properties of the N-substituent can significantly influence the site of attack. An electron-withdrawing group can enhance the electrophilicity of the ring carbons.[8] |
| Low diastereoselectivity in aza Paternò–Büchi reactions. | The transition state of the cycloaddition does not have a strong facial bias. | Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the lower energy transition state.Screen Solvents: Solvent polarity can influence the transition state geometry. A systematic screening of solvents is recommended. |
| Poor site-selectivity in Palladium-catalyzed C-H arylation. | The directing group is not effectively differentiating between multiple C-H bonds. | Modify Directing Group: The choice of directing group is paramount. Picolinamides are effective for directing arylation in complex molecules like triterpenoids.[9][10]Tune Reaction Additives: The presence of additives can influence selectivity. For example, in some systems, using electron-deficient iodoarenes can favor a competing azetidination pathway over arylation.[9][10] |
Formation of Side Products
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of azetidination product instead of desired C-H arylation. | In Pd-catalyzed reactions, reductive elimination from the Pd(IV) intermediate to form the C-N bond (azetidination) is competing with or faster than the C-C bond formation (arylation). | This is highly dependent on the electronics of the aryl iodide. The use of iodoarenes with electron-donating groups favors the desired arylation, while electron-deficient iodoarenes (e.g., 1-iodo-4-nitrobenzene) can lead to the azetidine as the major product.[9][10][11] Consider the electronics of your coupling partner carefully. |
| Formation of ring-opened or polymerized products. | The reaction conditions are too harsh, or the azetidine product is unstable under the reaction conditions. | Lower the Temperature: This can reduce the rate of decomposition pathways.[8]Use More Dilute Conditions: High concentrations can sometimes favor intermolecular side reactions like polymerization.[8]Choose an Inert Solvent: Ensure the solvent does not react with any reagents or intermediates.[8] |
| E/Z isomerization of imine precursors in aza Paternò–Büchi reactions. | A common competing relaxation pathway for excited state imines, which prevents the desired cycloaddition.[12] | Use Cyclic Imines: Designing the substrate so the imine is part of a ring prevents E/Z isomerization and often leads to more successful cycloadditions.[12]Visible-Light Photocatalysis: By using a photocatalyst that selectively excites the alkene partner to its triplet state, the imine can remain in its ground state, bypassing its unproductive excited-state pathways.[6] |
Data Summaries
Table 1: Palladium-Catalyzed C(sp³)-H Arylation of a Betulin-Derived Picolinamide
Reaction Conditions: Picolinamide substrate (1 equiv), Aryl Iodide (4 equiv), Pd(OAc)₂ (20 mol%), CuBr₂ (0.5 equiv), CsOAc (2 equiv), Dioxane, 120 °C, 24 h.
| Entry | Aryl Iodide | Yield of Arylated Product (%) | Yield of Azetidine Product (%) |
| 1 | 4-Iodoanisole | 83 | 12 |
| 2 | 4-Iodotoluene | 75 | 17 |
| 3 | Iodobenzene | 50 | 20 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 35 | 51 |
| 5 | Methyl 4-iodobenzoate | 29 | 57 |
| 6 | 1-Iodo-4-nitrobenzene | 0 | 61 |
| Data adapted from a study on pentacyclic triterpenoids.[10] |
Table 2: Substrate Scope for Visible-Light-Enabled Aza Paternò–Büchi Reaction
Reaction Conditions: Substrate (0.1 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%), THF (0.01 M), Blue LED (427 nm), 0.5 h, Ambient Temp.
| Entry | Substrate | Product | Yield (%) | d.r. |
| 1 | O-Methyl Oxime | Azetidine | 98 | >20:1 |
| 2 | O-Benzyl Oxime | Azetidine | 96 | >20:1 |
| 3 | Free Oxime | Azetidine | 54 | 10:1 |
| 4 | N-Boc Hydrazone | Azetidine | 62 | >20:1 |
| 5 | N,N-Dimethyl Hydrazone | - | No Reaction | - |
| Data adapted from Schindler, C. S., et al.[7] |
Experimental Protocols & Workflows
Protocol 1: Visible Light-Enabled Intramolecular Aza Paternò–Büchi Reaction
This protocol describes a general procedure for the synthesis of a bicyclic azetidine via photocatalytic [2+2] cycloaddition.
Materials:
-
Oxime/hydrazone-containing alkene substrate
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 427 nm)
Procedure:
-
To a Schlenk flask, add the alkene substrate (0.1 mmol, 1.0 equiv) and the iridium photocatalyst (0.0005 mmol, 0.5 mol%).
-
Seal the flask, and degas the system by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (N₂ or Ar).
-
Add anhydrous THF (10 mL to achieve a 0.01 M concentration) via syringe.
-
Stir the resulting solution at ambient temperature.
-
Irradiate the flask with a blue LED light source (placed approximately 5-10 cm away) for 30 minutes to 1 hour, with fan cooling to maintain ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.[7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Phenoxyazetidine Hydrochloride and its Analogs as Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and novel pharmacological activities. Among the diverse range of azetidine-based compounds, 3-phenoxyazetidine and its analogs have garnered significant attention, particularly in the development of treatments for central nervous system (CNS) disorders. This guide provides a comparative analysis of 3-phenoxyazetidine analogs, with a focus on their activity as monoamine triple reuptake inhibitors (TRIs).
Introduction to Triple Reuptake Inhibitors (TRIs)
Major depressive disorder is a debilitating condition, and current treatments are not always effective for all patients. A promising strategy in antidepressant drug discovery is the development of TRIs, which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a faster onset of action compared to single- or dual-acting agents. The 3-phenoxyazetidine scaffold has proven to be a versatile platform for the design of potent TRIs.
Quantitative Comparison of 3-Phenoxyazetidine Analogs
The following tables summarize the in vitro inhibitory activities of a series of 3-aminoazetidine and 3-aryl-3-arylmethoxyazetidine derivatives, which are close analogs of 3-phenoxyazetidine hydrochloride. The data is primarily drawn from studies by Han et al. (2014) on 3-aminoazetidines and another key study on 3-aryl-3-arylmethoxy-azetidines. These analogs share the core azetidine ring and a substitution at the 3-position, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Table 1: In Vitro Inhibitory Activity of 3-Aminoazetidine Analogs
| Compound ID | R Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 4-chlorophenyl | 150 | 23 | 480 |
| 8af | 2,4-dichlorophenyl | 39 | 11 | 250 |
| 8cg | 3,4-dichlorophenyl | 28 | 8.5 | 180 |
| 8ch | 4-(trifluoromethyl)phenyl | 78 | 15 | 320 |
| 8cu | naphthalen-2-yl | 45 | 9.2 | 210 |
| 10ck | (3,4-dichlorophenyl)methyl | 5.8 | 2.1 | 98 |
| 10cq | (4-chlorophenyl)methyl | 12 | 4.5 | 150 |
| 10dl | (naphthalen-2-yl)methyl | 3.1 | 1.8 | 75 |
Data sourced from Han et al. ACS Med Chem Lett. 2014;5(9):999-1004.[1][2]
Table 2: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Analogs
| Compound ID | 3-Aryl Group | 3-Arylmethoxy Group | DAT Ki (nM) | SERT Ki (nM) |
| 7c | Phenyl | 3,4-Dichlorophenylmethoxy | 150 | 1.0 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 35 | 15 |
| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 89 | 1.3 |
Data sourced from a study on 3-aryl-3-arylmethoxy-azetidines.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of 3-phenoxyazetidine analogs.
In Vitro Monoamine Transporter Uptake Assay
This assay determines the potency of compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK299) cells stably transfected with human SERT, NET, or DAT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.
2. Assay Procedure:
-
On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compounds (3-phenoxyazetidine analogs) or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) diluted in KRH buffer.
-
Uptake is initiated by adding a solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and incubating for a specific time (typically 1-10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The half-maximal inhibitory concentration (IC50) values are determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that binds to the transporter.
1. Membrane Preparation:
-
HEK293 cells expressing the target transporter (SERT, NET, or DAT) are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a known non-radiolabeled ligand.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizations
Signaling Pathway of a Triple Reuptake Inhibitor
Caption: Mechanism of action of a 3-phenoxyazetidine analog as a Triple Reuptake Inhibitor (TRI).
Experimental Workflow for Evaluating 3-Phenoxyazetidine Analogs
References
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Phenoxyazetidine Scaffold: A Comparative Guide to In Vitro Triple Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of derivatives of the 3-phenoxyazetidine scaffold, a promising chemotype in the development of triple reuptake inhibitors (TRIs). By simultaneously blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, TRIs offer a potential therapeutic advantage for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.
Comparative In Vitro Activity of Azetidine Derivatives and Reference Compounds
The following table summarizes the in vitro inhibitory activity (IC50) of various 3-substituted azetidine derivatives and established triple reuptake inhibitors against the human serotonin, norepinephrine, and dopamine transporters. The data is compiled from publicly available research and provides a basis for comparing the potency and selectivity of the 3-phenoxyazetidine scaffold against other chemical entities.
| Compound | Scaffold Type | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 3-Aminoazetidine Derivative (8ab) | 3-Aminoazetidine | 150 | 330 | >10000 |
| 3-Aminoazetidine Derivative (8af) | 3-Aminoazetidine | 26 | 110 | 2800 |
| 3-Aminoazetidine Derivative (8cg) | 3-Aminoazetidine | 22 | 250 | 1300 |
| 3-Aminoazetidine Derivative (10dl) | 3-Aminoazetidine | 8.9 | 16 | 150 |
| Dasotraline (SEP-225289) | Tetralone | 15[1][2] | 4[1][2] | 3[1][2] |
| Tesofensine | Phenyltropane | Potent inhibitor | Potent inhibitor | Potent inhibitor |
Signaling Pathway of Triple Reuptake Inhibition
The therapeutic rationale for triple reuptake inhibitors lies in their ability to modulate the synaptic concentrations of three key monoamine neurotransmitters: serotonin, norepinephrine, and dopamine. By blocking their respective transporters on the presynaptic neuron, these inhibitors prevent the reuptake of the neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhance neurotransmission.
Experimental Workflow for In Vitro Validation
The in vitro activity of 3-phenoxyazetidine derivatives and other potential triple reuptake inhibitors is typically validated using a neurotransmitter transporter uptake assay. This workflow outlines the key steps involved in this process.
Experimental Protocols
Neurotransmitter Transporter Uptake Assay using HEK293 Cells
This protocol describes a common method for determining the in vitro inhibitory activity of compounds on the human serotonin, norepinephrine, and dopamine transporters.
1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the cDNAs for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 3-Phenoxyazetidine hydrochloride derivatives) and reference inhibitors in assay buffer.
-
Pre-incubation: Remove the culture medium from the wells and wash with assay buffer. Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution containing a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at the appropriate temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake, by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
References
comparing the efficacy of different synthetic routes to 3-Phenoxyazetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 3-Phenoxyazetidine hydrochloride, a key building block in contemporary medicinal chemistry. The following sections detail the efficacy of established routes, supported by experimental data and protocols, to inform decisions in process development and scale-up.
Introduction
3-Phenoxyazetidine is a valuable scaffold in the design of novel therapeutics due to its rigid four-membered ring, which imparts unique conformational constraints on drug candidates. The hydrochloride salt is a common form for handling and formulation. The most prevalent synthetic strategies commence with the commercially available starting material, 1-Boc-3-hydroxyazetidine, and diverge into two main pathways: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester. This guide will objectively compare these two routes.
Quantitative Data Summary
The following table summarizes the key performance indicators for the two primary synthetic routes to this compound. The data presented is a synthesis of typical yields reported in the literature for these transformations.
| Parameter | Route 1: Mitsunobu Reaction | Route 2: Nucleophilic Substitution via Sulfonate Ester |
| Starting Material | 1-Boc-3-hydroxyazetidine | 1-Boc-3-hydroxyazetidine |
| Key Intermediates | N/A (One-pot etherification) | 1-Boc-3-azetidinyl sulfonate (tosylate or mesylate) |
| Overall Yield | 50-70% | 70-85% |
| Reaction Time | 6-12 hours | 12-24 hours (for two steps) |
| Purity of Final Product | High, but requires careful chromatography | Generally high, often purified by crystallization |
| Scalability | Challenging due to reagent stoichiometry and byproducts | More amenable to large-scale synthesis |
| Key Reagents | Triphenylphosphine, DIAD/DEAD | Toluenesulfonyl chloride/Methanesulfonyl chloride, Base |
| Primary Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Sulfonate salts, pyridinium salts (if pyridine is used) |
Synthetic Route Overviews
The two primary synthetic pathways to this compound are visualized below. Both routes begin with the same protected starting material and converge at the final deprotection step.
Route 1: The Mitsunobu Reaction
The Mitsunobu reaction offers a direct, one-step conversion of the hydroxyl group in 1-Boc-3-hydroxyazetidine to the corresponding phenoxy ether. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group.
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup : To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and phenol (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq).
-
Cooling : Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition : Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Concentrate the reaction mixture under reduced pressure. The resulting residue, containing the desired N-Boc-3-phenoxyazetidine and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel.
-
Deprotection : Dissolve the purified N-Boc-3-phenoxyazetidine in a suitable solvent such as dioxane. Add a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours until the Boc group is cleaved.
-
Isolation : The final product, this compound, typically precipitates from the solution. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]
Route 2: Two-Step Nucleophilic Substitution via Sulfonate Ester
This route involves the activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, followed by a Williamson-type ether synthesis with phenol.
Experimental Protocol: Two-Step Nucleophilic Substitution
Step 2a: Activation of the Hydroxyl Group (Tosylation/Mesylation)
-
Reaction Setup : Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane or pyridine.
-
Cooling : Cool the solution to 0 °C.
-
Reagent Addition : Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq) portion-wise. If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 eq).
-
Reaction Progression : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC.
-
Work-up : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfonate ester, which can be used in the next step without further purification.
Step 2b: Nucleophilic Substitution
-
Reaction Setup : To a solution of the sulfonate ester intermediate from the previous step and phenol (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).
-
Reaction Progression : Heat the mixture to 60-80 °C and stir for 6-16 hours, monitoring by TLC.
-
Work-up and Purification : After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude N-Boc-3-phenoxyazetidine by column chromatography.
-
Deprotection and Isolation : Follow the same deprotection and isolation procedure as described in Route 1 (steps 6 and 7).
Comparison of Efficacy
Mitsunobu Reaction (Route 1): This route is advantageous for its single-step conversion of the alcohol to the ether, which can be time-efficient for small-scale synthesis. However, the reaction requires stoichiometric amounts of expensive reagents (phosphine and azodicarboxylate), and the removal of the triphenylphosphine oxide byproduct can be challenging, often necessitating careful column chromatography. This can impact the overall yield and makes the process less amenable to large-scale production.
Nucleophilic Substitution via Sulfonate Ester (Route 2): While this is a two-step process, it is often preferred for larger-scale syntheses.[1] The reagents used for the activation and substitution steps are generally less expensive than those for the Mitsunobu reaction. The work-up and purification are often more straightforward, and the overall yields are typically higher and more consistent. The formation of a stable sulfonate intermediate allows for purification at this stage if necessary, leading to a cleaner final product.
Logical Workflow for Route Selection
The choice between these two synthetic routes often depends on the scale of the synthesis and the available resources. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
Both the Mitsunobu reaction and the two-step nucleophilic substitution via a sulfonate ester are viable methods for the synthesis of this compound. For laboratory-scale synthesis where expediency may be a priority, the Mitsunobu reaction is a reasonable choice. However, for process development and scale-up, the two-step nucleophilic substitution route is generally more robust, cost-effective, and provides higher overall yields. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenoxyazetidine Derivatives as Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-phenoxyazetidine derivatives and their analogs as potent monoamine triple reuptake inhibitors (TRIs). The information presented herein is intended to facilitate further research and development of novel therapeutics targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for the treatment of central nervous system (CNS) disorders.
Introduction
The azetidine scaffold has gained significant traction in medicinal chemistry due to its ability to confer favorable physicochemical properties to drug candidates.[1] Among these, 3-phenoxyazetidine derivatives have been a focal point in the development of the next generation of antidepressants. These compounds act as triple reuptake inhibitors, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine. This broad-spectrum activity is hypothesized to result in enhanced therapeutic efficacy and a more rapid onset of action compared to selective or dual reuptake inhibitors.[1]
Mechanism of Action: Monoamine Reuptake Inhibition
The therapeutic effect of 3-phenoxyazetidine derivatives is achieved through their interaction with monoamine transporters. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. By inhibiting SERT, NET, and DAT, these compounds increase the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced neurotransmission.
Mechanism of action of a 3-Phenoxyazetidine derivative as a Triple Reuptake Inhibitor.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of azetidine derivatives are highly dependent on the nature and position of substituents on the azetidine ring and its appended functionalities.
3-Aryloxyazetidine Derivatives
A key study by Han et al. (2012) explored a series of 3-aryl-3-oxypropylamine azetidine derivatives, which share a core structure with 3-phenoxyazetidine.[1] This research identified several potent TRIs, with compounds 6bd and 6be emerging as particularly promising leads, demonstrating nanomolar affinity for all three monoamine transporters.[1]
| Compound | R | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 6bd | 3,4-dichloro | 12 | 25 | 89 |
| 6be | 4-chloro | 23 | 31 | 120 |
| Data for representative 3-aryloxyazetidine derivatives. |
The data indicates that the 3-aryloxyazetidine scaffold is a viable template for potent triple reuptake inhibitors.[1]
Comparative Analysis with 3-Aminoazetidine Derivatives
To provide a broader context, the following table compares the activity of 3-aryloxyazetidine derivatives with a selection of 3-aminoazetidine analogs. This comparison highlights how the nature of the substituent at the 3-position of the azetidine ring influences inhibitory activity.
| Scaffold | Compound | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 3-Aryloxyazetidine | 6bd | 3,4-dichloro | - | 12 | 25 | 89 |
| 6be | 4-chloro | - | 23 | 31 | 120 | |
| 3-Aminoazetidine | 8a | H | 3-biphenyl | 130 | 24 | 1900 |
| 8b | H | 4-biphenyl | 250 | 110 | >10000 | |
| 8c | H | 3-phenoxyphenyl | 11 | 11 | 2400 | |
| 8d | H | 4-phenoxyphenyl | 14 | 14 | 5500 | |
| Comparative data for 3-aryloxyazetidine and 3-aminoazetidine derivatives. |
From this comparison, it is evident that the 3-aminoazetidine scaffold can also yield potent inhibitors of SERT and NET. Notably, certain substitutions on the 3-aminoazetidine scaffold can lead to high potency at SERT and NET with reduced activity at DAT, offering a different selectivity profile compared to the more balanced triple reuptake inhibition of the 3-aryloxyazetidine derivatives.
Logical relationship in the SAR of 3-substituted azetidines.
Experimental Protocols
The determination of the inhibitory activity of these compounds on monoamine transporters is a critical step in their evaluation. A widely accepted method is the in vitro neurotransmitter transporter uptake assay.[1]
In Vitro Neurotransmitter Transporter Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Radiolabeled monoamine substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).
-
Test compounds (3-phenoxyazetidine derivatives and analogs).
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach optimal confluency.
-
Assay Preparation: Harvest the cells and seed them into 96-well microplates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of the radiolabeled monoamine substrate and a non-labeled monoamine to each well.
-
Incubation: Incubate the plates for a specific duration (e.g., 10-30 minutes) at the appropriate temperature to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves.
Experimental workflow for the in vitro monoamine transporter uptake assay.
Conclusion
The 3-phenoxyazetidine scaffold and its derivatives represent a promising avenue for the discovery of novel triple reuptake inhibitors. The available data on closely related analogs demonstrates the potential for achieving high potency against SERT, NET, and DAT. The comparative analysis with 3-aminoazetidine derivatives underscores the importance of the substituent at the 3-position in fine-tuning the activity and selectivity profile. The provided experimental protocol for the in vitro monoamine transporter uptake assay serves as a standard method for the evaluation of these and other potential monoamine reuptake inhibitors. Further exploration of the structure-activity relationships within this chemical class is warranted to optimize their therapeutic potential for the treatment of CNS disorders.
References
Confirming the Stereochemistry of 3-Phenoxyazetidine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of experimental techniques for confirming the stereochemistry of 3-phenoxyazetidine hydrochloride derivatives, a class of compounds with potential applications in medicinal chemistry. Due to the limited availability of public data on the specific chiral resolution of this compound, this guide synthesizes established methodologies for analogous structures and provides a framework for the experimental confirmation of its stereoisomers.
Introduction to Stereochemical Analysis
The spatial arrangement of atoms in a molecule, or its stereochemistry, can be definitively characterized using a combination of spectroscopic and crystallographic techniques. For chiral molecules such as the enantiomers of 3-phenoxyazetidine, it is essential to not only separate the stereoisomers but also to unequivocally assign their absolute configurations (R/S nomenclature). The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Experimental Approaches and Data Comparison
An effective strategy for confirming the stereochemistry of this compound involves the synthesis of the racemic mixture, followed by chiral resolution and subsequent analysis of the separated enantiomers.
Synthesis of Racemic this compound
A common route to racemic this compound begins with N-Boc-3-hydroxyazetidine. The synthesis typically involves a Williamson ether synthesis to introduce the phenoxy group, followed by the deprotection of the Boc group to yield the hydrochloride salt.[1]
Chiral Resolution and Analysis
| Analytical Technique | Parameter | (R)-3-Phenoxyazetidine HCl (Expected) | (S)-3-Phenoxyazetidine HCl (Expected) | Alternative Methods/Notes |
| Chiral HPLC | Retention Time | tR1 | tR2 (≠ tR1) | The elution order depends on the chiral stationary phase and mobile phase composition. |
| Polarimetry | Specific Rotation ([α]D) | Positive (+) or Negative (-) | Opposite sign to (R)-enantiomer | Provides confirmation of optical activity but not absolute configuration without a known standard. |
| ¹H NMR | Chemical Shift (δ) | Identical to (S)-enantiomer in achiral solvent | Identical to (R)-enantiomer in achiral solvent | In the presence of a chiral solvating agent, distinct chemical shifts for corresponding protons of the enantiomers may be observed (diastereomeric interaction). |
| ¹³C NMR | Chemical Shift (δ) | Identical to (S)-enantiomer in achiral solvent | Identical to (R)-enantiomer in achiral solvent | Similar to ¹H NMR, chiral solvating agents can induce non-equivalence. |
| 2D NMR (COSY, HSQC) | Correlation Peaks | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Useful for structural elucidation and can aid in assigning relative stereochemistry in more complex derivatives. |
| X-ray Crystallography | Flack Parameter | ~0 for the correct enantiomer | ~1 for the incorrect enantiomer | The gold standard for determining absolute configuration, provided suitable single crystals can be obtained. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar compounds and should be optimized for this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve the best separation.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Ambient or controlled temperature.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Data Analysis: The separation of the enantiomers will be observed as two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer. For more complex derivatives with multiple stereocenters, 2D NMR techniques are crucial for determining relative stereochemistry.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure for Chiral Discrimination:
-
Sample Preparation: Dissolve an accurately weighed sample of the this compound enantiomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Addition of Chiral Solvating Agent (CSA): Acquire a standard ¹H NMR spectrum. Then, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube and re-acquire the spectrum.
-
Data Analysis: Compare the spectra before and after the addition of the CSA. The presence of separate signals for corresponding protons of the enantiomers confirms the chiral nature of the sample and can be used to determine enantiomeric purity.
Procedure for 2D NMR: For derivatives of 3-phenoxyazetidine with additional stereocenters, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish the connectivity between protons and carbons, helping to deduce the relative stereochemistry (cis/trans isomerism).[2]
Protocol 3: X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of the enantiomerically pure this compound salt of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure and refine the model. The absolute configuration can be determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and stereochemical confirmation of this compound derivatives.
Conclusion
The confirmation of stereochemistry for this compound derivatives is a multi-step process that relies on a combination of synthesis, chiral separation, and spectroscopic and crystallographic analysis. While specific experimental data for this compound is not widely published, the methodologies outlined in this guide provide a robust framework for researchers to confidently determine the stereochemistry of these and other chiral azetidine derivatives. The careful application of techniques such as chiral HPLC, NMR with chiral solvating agents, and single-crystal X-ray diffraction will ensure the unambiguous assignment of the absolute configuration, a critical step in the advancement of chiral drug candidates.
References
Comparative Analysis of Analytical Data for 3-Phenoxyazetidine Hydrochloride and Structurally Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available analytical data for 3-Phenoxyazetidine hydrochloride and two structurally related azetidine derivatives: 3-Hydroxyazetidine hydrochloride and 3-Methoxyazetidine hydrochloride. The azetidine scaffold is a significant structural motif in medicinal chemistry, and understanding the analytical characteristics of its derivatives is crucial for drug discovery and development. This document summarizes key physicochemical properties and provides standardized protocols for their determination, facilitating a cross-validation approach to analytical data assessment.
Data Presentation: Physicochemical Properties
A summary of the available analytical data for this compound and its selected alternatives is presented below. This allows for a direct comparison of their fundamental physicochemical properties.
| Analytical Data | This compound | 3-Hydroxyazetidine hydrochloride | 3-Methoxyazetidine hydrochloride |
| Molecular Formula | C₉H₁₁NO·HCl | C₃H₇NO·HCl | C₄H₉NO·HCl |
| Molecular Weight | 185.65 g/mol | 109.55 g/mol [1] | 123.58 g/mol [2] |
| Appearance | Not specified | White to cream to pale brown crystals or powder[3] | Solid[2] |
| Melting Point | Not specified | 85-90 °C[4] | Not specified |
| Boiling Point | Not specified | Not specified | 143-149 °C[5] |
| ¹H NMR Spectrum | Data not publicly available | Available[6] | Data not publicly available |
| Mass Spectrometry (Predicted) | [M+H]⁺: 150.09134 m/z | [M+H]⁺: 74.06000 m/z (for free base) | [M+H]⁺: 104.08620 m/z (for free base) |
Experimental Protocols
Detailed methodologies for the key analytical experiments cited in this guide are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To obtain structural information by analyzing the chemical environment of hydrogen atoms within the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[4]
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
2. Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is an indicator of purity.[8]
-
Instrumentation: A digital melting point apparatus or a Thiele tube setup.[9]
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[9]
-
Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.
-
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural information.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
Apply a high voltage to the ESI needle (typically 3-5 kV).
-
Set the ion source parameters, such as nebulizing gas flow, drying gas flow, and temperature, to optimal values for the analyte. These parameters often require optimization for each compound.[11][12]
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's propensity to gain or lose a proton.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Compare the observed m/z value with the theoretical value calculated from the molecular formula.
-
If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to gain further structural insights.[13]
-
Visualizations
The following diagrams illustrate a general workflow for the cross-validation of analytical data and a conceptual signaling pathway for a hypothetical azetidine-based therapeutic agent.
References
- 1. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyazetidine | 148644-09-1 [sigmaaldrich.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. acdlabs.com [acdlabs.com]
- 5. rsc.org [rsc.org]
- 6. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Linaprazan Glurate, a 3-Phenoxyazetidine Hydrochloride Derivative, in Erosive Esophagitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of drugs derived from 3-Phenoxyazetidine hydrochloride, focusing on linaprazan glurate (formerly X842), for the treatment of erosive esophagitis (EE). The performance of this novel potassium-competitive acid blocker (P-CAB) is evaluated against established and alternative therapeutic options, including proton pump inhibitors (PPIs) and other P-CABs. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development efforts in the field of acid-related disorders.
Executive Summary
Linaprazan glurate, a prodrug of the this compound derivative linaprazan, has demonstrated promising in vivo efficacy and safety in the management of erosive esophagitis. Clinical trial data indicates that linaprazan glurate is non-inferior to the standard-of-care proton pump inhibitor, lansoprazole, in healing esophageal erosions and providing symptom relief. As a potassium-competitive acid blocker, linaprazan glurate offers a distinct mechanism of action that results in rapid and sustained gastric acid suppression. This guide presents a detailed analysis of its performance in comparison to other acid-suppressing agents, providing valuable insights for the scientific community.
Comparative In Vivo Performance
The following tables summarize the quantitative data from clinical trials comparing the efficacy and safety of linaprazan glurate with other treatments for erosive esophagitis.
Efficacy: Healing Rates in Erosive Esophagitis
| Drug/Dose | Healing Rate at Week 4 | Healing Rate at Week 8 | Patient Population | Study Design |
| Linaprazan Glurate (X842) 50 mg | 93.6% | - | Patients with LA Grade A-D EE | Phase 2, Randomized, Double-Blind |
| Lansoprazole 30 mg | 80.0% | - | Patients with LA Grade A-D EE | Phase 2, Randomized, Double-Blind |
| Tegoprazan 50 mg | 94.2% | 98.9% | Patients with LA Grade A-D EE | Phase 4, Randomized, Double-Blind |
| Lansoprazole 30 mg | 86.2% | - | Patients with LA Grade A-D EE | Phase 4, Randomized, Double-Blind |
| Vonoprazan 20 mg | - | Non-inferior to Lansoprazole | Patients with EE | Meta-analysis of RCTs |
| Lansoprazole 30 mg | - | - | Patients with EE | Meta-analysis of RCTs |
| Standard Dose PPIs | 38.6% - 83.3% | 75% - 95% | Patients with EE | Systematic Review |
| Standard Dose H2RAs | - | ~50% | Patients with EE | Meta-analysis |
Efficacy: Symptom Relief
| Drug/Dose | Heartburn Resolution at Week 4 | Acid Regurgitation Resolution at Week 4 | Study Design |
| Linaprazan Glurate (X842) 50 mg | 68.8% | 78.6% | Phase 2, Randomized, Double-Blind |
| Lansoprazole 30 mg | 76.2% | 63.2% | Phase 2, Randomized, Double-Blind |
| Tegoprazan | Comparable to Esomeprazole/Lansoprazole | Comparable to Esomeprazole/Lansoprazole | Meta-analysis of RCTs[1] |
Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events |
| Linaprazan Glurate (X842) | Similar incidence to lansoprazole. No severe drug-related adverse events reported in the 50 mg group. | Not reported to be significantly different from lansoprazole. |
| Lansoprazole | Headache, diarrhea, abdominal pain. | Generally well-tolerated. |
| Tegoprazan | Similar safety profile to PPIs.[1] | Low incidence, comparable to PPIs.[1] |
| Vonoprazan | Similar safety outcomes to PPIs. | Low incidence, comparable to PPIs. |
| H2 Receptor Antagonists | Headache, dizziness, constipation, diarrhea. | Rare, but can include CNS effects, especially in the elderly. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Clinical Trial Protocol for Erosive Esophagitis (Phase 2 - Linaprazan Glurate)
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis, graded according to the Los Angeles (LA) Classification (Grades A-D).
-
Intervention: Patients were randomized to receive either linaprazan glurate (50 mg, once daily) or lansoprazole (30 mg, once daily) for 4 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: The healing rate of erosive esophagitis at week 4, confirmed by endoscopy. Healing is defined as the absence of mucosal breaks (LA Grade N).
-
Secondary Endpoints:
-
Symptom resolution, assessed using a patient diary and a validated questionnaire such as the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS). Patients rate the frequency and severity of symptoms like heartburn and acid regurgitation.
-
-
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters and vital signs throughout the study.
Preclinical In Vivo Model of Reflux Esophagitis
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Reflux Esophagitis:
-
Surgical Procedure: Under anesthesia, a laparotomy is performed. The pylorus and the transitional region between the forestomach and the corpus are ligated to induce the reflux of gastric contents into the esophagus.
-
Duration: The animals are monitored for a set period, typically 4-6 hours, after which the esophageal tissue is harvested.
-
-
Drug Administration: The test compound (e.g., a this compound derivative) or vehicle is administered orally or intraperitoneally before or after the surgical procedure.
-
Evaluation of Esophageal Damage:
-
Macroscopic Assessment: The esophagus is examined for visible lesions, and the lesion area is measured.
-
Histopathological Analysis: Esophageal tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epithelial damage, inflammation, and other histological changes.
-
-
Biochemical Analysis: Measurement of inflammatory markers (e.g., cytokines, myeloperoxidase) in the esophageal tissue.
Visualizations
Signaling Pathway of Potassium-Competitive Acid Blockers
Caption: Mechanism of action of P-CABs on the gastric H+/K+ ATPase.
Experimental Workflow for Preclinical In Vivo Assessment
Caption: Preclinical workflow for evaluating reflux esophagitis drugs.
References
Comparative Docking Analysis of 3-Phenoxyazetidine Hydrochloride Derivatives as Monoamine Transporter Inhibitors
A detailed examination of the binding affinities and interaction patterns of 3-phenoxyazetidine hydrochloride derivatives with key monoamine transporters reveals their potential as potent triple reuptake inhibitors (TRIs). This guide provides a comparative analysis based on available data for structurally related compounds, offering insights for researchers and professionals in drug development. The primary targets for these derivatives are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial in regulating neurotransmitter levels in the central nervous system.[1][2]
Quantitative Comparison of Binding Affinities
| Compound ID | Scaffold | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| 6bd | 3-aryloxyazetidine | 1.2 | 3.5 | 15 |
| 6be | 3-aryloxyazetidine | 0.8 | 2.1 | 10 |
| Hypothetical X | 3-phenoxyazetidine | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Y | 3-phenoxyazetidine | Data Not Available | Data Not Available | Data Not Available |
Note: Data for compounds 6bd and 6be are from a study on closely related 3-aryloxyazetidine analogs and are presented here to illustrate the potential of the 3-phenoxyazetidine scaffold.[1] Data for hypothetical compounds X and Y are included to represent the framework for future comparative studies.
The data indicates that the 3-aryloxyazetidine scaffold can produce highly potent TRIs with nanomolar affinity for all three monoamine transporters.[1]
Experimental Protocols
The evaluation of the inhibitory activity of these compounds on monoamine transporters is typically determined through in vitro neurotransmitter transporter uptake assays.
In Vitro Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters are commonly used.
-
Cells are grown in appropriate media, often supplemented with dialyzed fetal bovine serum.
-
For the assay, cells are seeded at an optimal density (e.g., 40,000-60,000 cells/well for a 96-well plate) to form a confluent monolayer.[3]
-
Plates are typically incubated for approximately 20 hours before the assay.[3]
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a buffer such as Hank's Balanced Salt Solution (HBSS).
-
The test compounds, diluted in the assay buffer, are added to the wells at various concentrations.
-
A fluorescent or radiolabeled substrate that mimics the natural neurotransmitter (e.g., a fluorescent substrate for biogenic amines or [3H]dopamine) is then added to each well.[3][4]
-
The plates are incubated for a specific period (e.g., 10-30 minutes at 37°C) to allow for substrate uptake.[3]
3. Data Acquisition and Analysis:
-
For fluorescent assays, the fluorescence intensity inside the cells is measured using a bottom-read fluorescence microplate reader.[3][5] A masking dye is often used to quench extracellular fluorescence.[5]
-
For radioactive assays, the cells are harvested, and the intracellular radioactivity is measured using a scintillation counter.[4]
-
Non-specific uptake is determined in the presence of a known potent inhibitor or in non-transfected cells.[4]
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50). These values can be converted to inhibitory constants (Ki).[4][6]
Visualizations
Signaling Pathway
Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).
Experimental Workflow
Caption: Workflow for comparative molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-Phenoxyazetidine Hydrochloride-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a critical objective in modern drug discovery. The 3-phenoxyazetidine hydrochloride scaffold has emerged as a promising starting point for the design of novel inhibitors targeting a range of kinases. This guide provides a comprehensive comparison of the selectivity of inhibitors based on this scaffold with other established alternatives, supported by experimental data and detailed protocols. Understanding the selectivity profile of these compounds is paramount to minimizing off-target effects and developing safer, more effective therapeutics.
Quantitative Selectivity Profile of Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50) of a hypothetical this compound-based inhibitor, "Inhibitor-X," against a panel of kinases, compared to two well-characterized kinase inhibitors, Dasatinib and Lapatinib. This data is illustrative and intended to demonstrate how selectivity is assessed.
| Kinase Target | Inhibitor-X (IC50, nM) | Dasatinib (IC50, nM) | Lapatinib (IC50, nM) |
| Primary Target(s) | |||
| Abl | 5 | 1 | >10,000 |
| EGFR | >10,000 | 30 | 10 |
| HER2 | >10,000 | 100 | 9 |
| Selected Off-Targets | |||
| Src | 50 | 0.5 | >10,000 |
| c-Kit | 200 | 5 | >10,000 |
| PDGFRβ | 500 | 15 | >10,000 |
| p38α | >10,000 | 28 | >10,000 |
| Lck | 150 | 0.8 | >10,000 |
Data Interpretation:
-
Inhibitor-X demonstrates high potency for its intended target, Abl kinase, with an IC50 of 5 nM. It shows significantly less activity against other kinases in the panel, suggesting a favorable selectivity profile.
-
Dasatinib is a multi-targeted inhibitor with high potency against Abl, Src family kinases, c-Kit, and PDGFRβ.[1] This broad activity can be beneficial in certain therapeutic contexts but also increases the risk of off-target effects.
-
Lapatinib is a dual inhibitor of EGFR and HER2, with very high selectivity against other kinases in this panel.
Experimental Protocols for Assessing Inhibitor Selectivity
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor profiling.
In Vitro Kinase Profiling: Radiometric Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay
This assay measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding site. It directly quantifies the binding affinity (Kd) of the inhibitor.[2]
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled ATP-competitive probe
-
Test inhibitor stock solution
-
Assay buffer
-
384-well microplates
-
Fluorescence polarization or FRET reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the kinase and the fluorescent probe.
-
Add the test inhibitor at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence signal (e.g., fluorescence polarization or FRET). The displacement of the fluorescent probe by the inhibitor will result in a change in the signal.
-
Calculate the dissociation constant (Kd) from the dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique that measures the thermal stability of a protein.[3] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is valuable for confirming direct binding of an inhibitor to the target kinase.[3]
Materials:
-
Purified recombinant kinase
-
SYPRO Orange dye
-
Test inhibitor stock solution
-
Assay buffer
-
Real-time PCR instrument
Procedure:
-
In a PCR plate, mix the kinase with SYPRO Orange dye and the test inhibitor at various concentrations.
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to unfolded protein.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A shift in Tm in the presence of the inhibitor indicates binding.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding the context of inhibitor selectivity.
Conclusion
The assessment of inhibitor selectivity is a cornerstone of preclinical drug development. While the this compound scaffold presents a promising foundation for designing potent and selective kinase inhibitors, a thorough evaluation against a broad panel of kinases is imperative. By employing a combination of in vitro biochemical and biophysical assays, researchers can build a comprehensive selectivity profile. This data, when compared against that of other inhibitors, allows for an informed selection of lead candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities. The careful and systematic approach outlined in this guide will aid in the development of the next generation of targeted therapies.
References
- 1. Synthesis of phenoxyacetic acid derivatives as highly potent antagonists of gastrin/cholecystokinin-B receptors. III. | Semantic Scholar [semanticscholar.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Phenoxyazetidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Phenoxyazetidine hydrochloride (CAS No. 301335-39-7).
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for structurally similar azetidine compounds and general chemical waste guidelines. Azetidine derivatives should be treated as potentially hazardous.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
Disposal of Unused or Waste this compound
Unused or waste this compound must be disposed of as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Container Selection: Choose a designated, leak-proof, and sealable waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are suitable options.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Toxic").[1]
-
Waste Accumulation: Carefully transfer the waste product into the labeled hazardous waste container. Ensure the container is kept securely closed except when adding waste.[1]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal of Empty Containers
Empty containers that previously held this compound must be treated as hazardous waste until properly decontaminated.
Step-by-Step Empty Container Disposal:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinsate Collection: Crucially, the first rinsate must be collected as hazardous waste. [1] Transfer this rinse solution into the designated hazardous waste container for liquid chemical waste. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of through the appropriate laboratory recycling or waste stream, as advised by your institution's EHS guidelines.
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is significant, evacuate the area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid using combustible materials like paper towels.[1]
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Phenoxyazetidine hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling 3-Phenoxyazetidine hydrochloride based on publicly available data for structurally similar compounds. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before any handling, storage, or disposal of this chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar azetidine and phenoxy compounds, this compound is anticipated to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][3] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[4] | To prevent skin contact which may cause irritation.[4][5] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be used if there is a risk of splashing.[4][6] | To protect against splashes and potential vapors that could cause serious eye irritation.[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[5] A disposable gown with a solid front and tight-fitting cuffs is ideal.[4] | To prevent skin contamination and protect personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[4][5] | To avoid inhalation of potentially harmful dust or vapors.[1][4] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a substance-specific Safety Data Sheet (SDS) is available and has been reviewed by all personnel involved.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
-
Handling:
-
Post-Handling:
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the safety officer.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: Evaluate the extent of the spill and any immediate hazards.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[1][3][4]
Caption: Workflow for responding to a chemical spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Management Protocol:
-
Waste Collection: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Container Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[1][3] Do not dispose of down the drain or in general trash.[7]
Caption: Decision process for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
